5-Methyl-2-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDYNWKWXUCIJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Record name | 5-METHYL-2-NITROANILINE | |
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DSSTOX Substance ID |
DTXSID2025634 | |
| Record name | 5-Methyl-2-nitroaniline | |
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Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
5-methyl-2-nitroaniline appears as yellow leaflets (from water) or orange powder. (NTP, 1992) | |
| Record name | 5-METHYL-2-NITROANILINE | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
| Record name | 5-METHYL-2-NITROANILINE | |
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CAS No. |
578-46-1 | |
| Record name | 5-METHYL-2-NITROANILINE | |
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| Record name | 5-Methyl-2-nitroaniline | |
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| Record name | 6-Nitro-m-toluidine | |
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| Record name | 578-46-1 | |
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| Record name | 578-46-1 | |
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| Record name | 5-Methyl-2-nitroaniline | |
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| Record name | 5-methyl-o-nitroaniline | |
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| Record name | 6-NITRO-M-TOLUIDINE | |
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Melting Point |
234 °F (NTP, 1992) | |
| Record name | 5-METHYL-2-NITROANILINE | |
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| URL | https://cameochemicals.noaa.gov/chemical/20673 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methyl-2-nitroaniline (CAS No: 578-46-1), a significant intermediate in organic synthesis. This document collates critical data including physicochemical properties, spectral information, reactivity, and detailed experimental protocols for its synthesis and purification. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis, facilitating a deeper understanding and effective utilization of this compound.
Chemical and Physical Properties
This compound, also known as 6-Nitro-m-toluidine, is a yellow solid organic compound. Its core structure consists of a toluene (B28343) molecule substituted with an amino group and a nitro group.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| CAS Number | 578-46-1 | [1][2] |
| Appearance | Light yellow to yellow solid/powder | |
| Melting Point | 110-111 °C | [1][2] |
| Boiling Point | 312.4±22.0 °C (Predicted) | |
| Density | 1.269±0.06 g/cm³ (Predicted) | |
| Solubility | Insoluble in water. | [2] |
| Storage Temperature | 2-8 °C, under inert gas (nitrogen or Argon) |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. A summary of available spectral information is provided below.
| Technique | Data Availability and Key Features | Reference |
| ¹H NMR | Spectra are available. | [3][4] |
| ¹³C NMR | Spectra are available. | [3] |
| ¹⁵N NMR | Spectra are available. | [3] |
| Infrared (IR) Spectroscopy | Spectra are available, showing characteristic peaks for N-H, aromatic C-H, and NO₂ functional groups. | [3] |
| Mass Spectrometry (MS) | GC-MS data is available. The molecular ion peak is a key feature. | [3] |
| Raman Spectroscopy | Spectra are available. | [3] |
Reactivity and Safety
This compound is sensitive to prolonged exposure to air.[2] It is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers.[2] Structurally similar chemicals may cause methemoglobinemia. Symptoms of exposure may include irritation. Flash point data are not available, but it is likely combustible.
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are essential for laboratory and industrial applications.
Synthesis of this compound
A common method for the synthesis of this compound involves the nitration of 3-methylaniline (m-toluidine).
Experimental Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Materials and Reagents:
-
3-Methylaniline (m-toluidine)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 65-70%)
-
Sodium Hydroxide (B78521) (NaOH)
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
-
Preparation of the Amine Salt Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice/salt bath to -10 °C. Slowly add m-toluidine to the cold, stirring sulfuric acid, maintaining the temperature below 10 °C.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the amine salt solution over approximately 2 hours, ensuring the temperature is kept below 10 °C.
-
Reaction Quench and Precipitation: After the addition is complete, pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly and carefully basify the acidic solution with a sodium hydroxide solution until the this compound precipitates out as a solid.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
Purification by Recrystallization
The crude product can be purified by recrystallization from ethanol to obtain a product with higher purity.
Experimental Workflow for Recrystallization
Caption: Recrystallization workflow for this compound.
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented in publicly available literature, the biological activity of nitroaniline derivatives is generally associated with the metabolic reduction of the nitro group.
Proposed Metabolic Activation Pathway
Caption: Proposed metabolic activation of this compound.
Intracellular nitroreductase enzymes can reduce the nitro group to form reactive intermediates such as nitroso and hydroxylamine derivatives. These reactive species have the potential to interact with cellular macromolecules like DNA and proteins, which may lead to cytotoxic and genotoxic effects. It is important to note that derivatives of the isomeric 2-Methyl-5-nitroaniline have been investigated for antimicrobial activity.[5]
Conclusion
This compound is a valuable chemical intermediate with well-defined chemical and physical properties. The synthesis and purification protocols provided in this guide offer a practical framework for its preparation in a laboratory setting. While its specific biological activities and signaling pathway involvements require further investigation, the general understanding of nitroaniline metabolism provides a basis for predicting its potential biological effects. This technical guide serves as a foundational resource for scientists and researchers, enabling a more informed and efficient approach to working with this compound.
References
An In-depth Technical Guide to 5-Methyl-2-nitroaniline (CAS 578-46-1): Properties, Synthesis, and Hazards
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-nitroaniline, identified by CAS number 578-46-1, is a nitroaromatic amine of significant interest in various chemical and industrial applications.[1] Structurally, it is an aniline (B41778) derivative with a methyl group at the 5-position and a nitro group at the 2-position of the benzene (B151609) ring.[2] This compound primarily serves as a crucial intermediate in the synthesis of azo dyes and pigments.[3] Its chemical properties and potential biological activities also make it a subject of study in toxicology and drug development. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its synthesis, and a thorough assessment of its associated hazards.
Chemical and Physical Properties
This compound typically appears as yellow leaflets or an orange powder.[4] It is sensitive to prolonged exposure to air and is insoluble in water.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 578-46-1 | [1] |
| Molecular Formula | C₇H₈N₂O₂ | |
| Molecular Weight | 152.15 g/mol | |
| Appearance | Yellow leaflets (from water) or orange powder. | [1][4] |
| Melting Point | 110-111 °C | [5] |
| Boiling Point | 312.4 ± 22.0 °C (Predicted) | [5] |
| Density | 1.269 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Insoluble in water. | [1] |
| Storage Temperature | 2–8 °C under an inert atmosphere (Nitrogen or Argon). | [5] |
Synthesis and Purification
The synthesis of this compound is often achieved through the nitration of an appropriate precursor. A detailed experimental protocol for a related compound, 2-methyl-5-nitroaniline (B49896), which involves the nitration of o-toluidine (B26562), provides a representative method.[6]
Experimental Protocol: Synthesis of a Methyl-nitroaniline Derivative
This protocol describes the synthesis of 2-methyl-5-nitroaniline, which follows a similar principle to the synthesis of this compound. The key steps involve the formation of an amine salt followed by nitration with a mixed acid solution.[6]
Materials and Reagents:
-
2-Methylaniline (o-toluidine)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Sodium Hydroxide (B78521) (NaOH)
-
Ice
-
Distilled water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filtration flask
Procedure:
-
Preparation of the Amine Salt: In a three-neck round-bottom flask, cool concentrated sulfuric acid to below 10 °C using an ice-salt bath. Slowly add o-toluidine to the cooled acid with continuous stirring, ensuring the temperature remains below 10 °C. This reaction forms the o-toluidinium sulfate (B86663) salt.[6]
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.[6]
-
Nitration: Slowly add the cooled nitrating mixture to the amine salt solution using a dropping funnel over approximately 2 hours. It is crucial to maintain the reaction temperature at -10 °C to minimize the formation of byproducts.[7]
-
Work-up and Precipitation: After the addition is complete, pour the reaction mixture onto crushed ice. Carefully neutralize the acidic solution with a sodium hydroxide solution until an orange precipitate of 2-methyl-5-nitroaniline forms.[6][7]
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and inorganic salts.[6] The crude product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) to yield a yellow crystalline solid.[6]
Synthesis and Purification Workflow
References
- 1. This compound | 578-46-1 [chemicalbook.com]
- 2. 5-Methyl-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-甲基-2-硝基苯胺 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound CAS#: 578-46-1 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Solubility of 5-Methyl-2-nitroaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Methyl-2-nitroaniline (CAS No. 578-46-1), a key intermediate in the synthesis of various organic compounds. This document summarizes the available qualitative solubility data, presents a detailed experimental protocol for quantitative solubility determination, and provides visual representations of the experimental workflow.
Introduction
This compound, also known as 6-Nitro-m-toluidine, is a crystalline solid that serves as a building block in the manufacturing of dyes, pigments, and specialty chemicals. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating products. This guide aims to provide researchers and professionals in drug development and chemical synthesis with the necessary information to effectively work with this compound.
Solubility Profile
Currently, there is a notable absence of publicly available quantitative solubility data for this compound in common organic solvents. However, qualitative information and data from closely related isomers can provide valuable insights.
Qualitative Solubility Data
The available qualitative solubility information for this compound is summarized in Table 1. This information is primarily derived from observations during synthesis and purification processes.
| Solvent Name | Chemical Formula | Qualitative Solubility | Source |
| Water | H₂O | Insoluble | [1][2] |
| Ethanol | C₂H₅OH | Recrystallization solvent |
It is important to note that the term "recrystallization solvent" implies that this compound has moderate solubility at elevated temperatures and lower solubility at room temperature in ethanol, a property essential for effective purification.
For context, the regioisomer, 2-Methyl-5-nitroaniline, is reported to be soluble in acetone, benzene, ether, and ethanol.[3] While this does not provide quantitative values for this compound, it suggests that polare aprotic and protic solvents are likely to be effective solvents.
Experimental Protocol for Solubility Determination
To address the lack of quantitative data, a robust experimental protocol is essential. The following is a detailed methodology for the determination of the solubility of this compound in organic solvents using the isothermal shake-flask method, a widely accepted and reliable technique.
Principle
An excess amount of the solid solute, this compound, is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically, which represents the solubility of the compound at that specific temperature.
Materials and Apparatus
-
Materials:
-
This compound (purity > 99%)
-
High-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)
-
-
Apparatus:
-
Analytical balance (± 0.1 mg)
-
Constant temperature orbital shaker or water bath
-
Calibrated thermometer or thermocouple
-
Glass vials with PTFE-lined screw caps
-
Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Experimental Procedure
The workflow for the isothermal solubility determination is depicted in the following diagram:
Caption: Experimental workflow for isothermal solubility determination.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume or mass of the desired organic solvent to the vial.
-
Tightly seal the vial with a PTFE-lined cap to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature.
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach solid-liquid equilibrium. The time required for equilibration should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.
-
-
Sampling and Sample Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand in the constant temperature bath for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and dispense the saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculate the solubility of this compound in the solvent at the given temperature, typically expressed in units of g/100 g of solvent, g/L of solution, or mole fraction.
-
Logical Relationships in Solubility Studies
The determination of solubility is a critical step that informs subsequent processes in research and development. The logical flow from solubility data to its application is illustrated below.
Caption: Logical flow from solubility data to its applications.
Conclusion
References
An In-depth Technical Guide on the Melting Point of 5-Methyl-2-nitroaniline
This technical guide provides comprehensive information on the melting point of 5-Methyl-2-nitroaniline, a key physical property for its identification, purity assessment, and quality control in research and development settings. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical Properties of this compound
This compound, with the CAS number 578-46-1, is a yellow crystalline solid.[1] Its molecular structure consists of a benzene (B151609) ring substituted with a methyl group, a nitro group, and an amine group. The accurate determination of its melting point is a fundamental step in its characterization.
Data Presentation: Physical and Chemical Properties
The quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| IUPAC Name | This compound | |
| Synonyms | 6-Nitro-m-toluidine | [2] |
| CAS Number | 578-46-1 | [1][2][3][4][5] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2][4][5] |
| Molecular Weight | 152.15 g/mol | [1][2][4] |
| Melting Point | 110-111 °C | [1][2][3][4] |
| Appearance | Yellow crystalline solid | [1] |
| Purity (Assay) | 95% | [2] |
Experimental Protocol for Melting Point Determination
The melting point of a crystalline solid like this compound is typically determined using the capillary method with either a Thiele tube apparatus or a digital melting point apparatus.[6] The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range from the first sign of melting to the complete liquefaction of the solid.[7][8]
Materials and Equipment:
-
This compound sample (must be completely dry and in powdered form)[7]
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (if the sample is not a fine powder)[7]
-
Thiele tube or a digital melting point apparatus[9]
-
Heating oil (e.g., mineral oil) for Thiele tube[10]
-
Calibrated thermometer (-2 to 200 °C range)[11]
-
Bunsen burner or other heat source[6]
-
Clamps and stand for Thiele tube setup[12]
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as moisture can depress the melting point.[7]
-
If necessary, finely powder the crystalline sample using a clean, dry mortar and pestle.[7]
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[13]
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[13][14]
-
-
Apparatus Setup (Thiele Tube Method):
-
Clamp the Thiele tube securely to a ring stand.[12]
-
Fill the Thiele tube with a suitable heating oil to a level just above the top of the side arm.[10]
-
Attach the capillary tube containing the sample to a calibrated thermometer using a small rubber band or a slice of rubber tubing. The sample should be level with the thermometer bulb.[15]
-
Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the rubber band is above the oil level to prevent it from softening and breaking. The sample should be positioned in the center of the main tube.[12]
-
-
Melting Point Measurement:
-
Rapid Preliminary Measurement (Optional): Heat the side arm of the Thiele tube with a Bunsen burner at a relatively fast rate to get an approximate melting point. This helps in saving time for the accurate measurement.[9] Allow the apparatus to cool before proceeding.
-
Accurate Measurement: Begin heating the side arm of the Thiele tube gently and slowly. The shape of the tube is designed to create convection currents that ensure uniform heating.
-
As the temperature approaches the expected melting point (approximately 15-20 °C below), reduce the heating rate to about 1-2 °C per minute.[8][14]
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting).[14]
-
Continue heating slowly and record the temperature at which the last solid crystal melts into a transparent liquid (complete melting).[14]
-
The recorded temperature range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-1.0 °C).
-
-
Post-Measurement:
-
Turn off the heat source and allow the apparatus to cool completely.
-
Dispose of the used capillary tube in a designated glass waste container.
-
Visualization of Experimental Workflow
The logical flow of the melting point determination protocol is illustrated in the diagram below.
Caption: Experimental workflow for determining the melting point of a solid.
This guide provides a comprehensive overview of the melting point of this compound and a detailed protocol for its determination. Adherence to this protocol will ensure accurate and reproducible results, which are critical for the quality assessment of this compound in scientific research and industrial applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 5-甲基-2-硝基苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 578-46-1 [chemicalbook.com]
- 4. CAS:578-46-1 FT-0620611 this compound Product Detail Information [finetechchem.com]
- 5. 578-46-1|this compound|BLD Pharm [bldpharm.com]
- 6. westlab.com [westlab.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. labcomercial.com [labcomercial.com]
- 11. chinaoils.cn [chinaoils.cn]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Thiele tube - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safety Data Sheet of 5-Methyl-2-nitroaniline
This technical guide provides a comprehensive overview of the safety, physical, and chemical properties of 5-Methyl-2-nitroaniline (CAS Number: 578-46-1), also known as 6-Nitro-m-toluidine. The information is intended for researchers, scientists, and professionals in drug development who handle this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 3 |
| Acute Toxicity, Dermal | Category 3 |
| Acute Toxicity, Inhalation | Category 3 |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 |
| Hazardous to the Aquatic Environment, Chronic | Category 2 |
Signal Word: Danger
Hazard Statements:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.
-
H373: May cause damage to organs through prolonged or repeated exposure.
-
H411: Toxic to aquatic life with long lasting effects.
Symptoms of exposure may include irritation, and structurally similar chemicals could cause methemoglobinemia.[1][2]
Caption: GHS hazard pictograms and corresponding hazard classes for this compound.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Appearance | Yellow leaflets or orange powder[1] |
| Molecular Formula | C₇H₈N₂O₂[2] |
| Molecular Weight | 152.15 g/mol [2] |
| Melting Point | 110-111 °C[2][3] |
| Boiling Point | 312.4 ± 22.0 °C (Predicted)[3] |
| Density | 1.269 ± 0.06 g/cm³ (Predicted)[3] |
| Solubility | Insoluble in water[1][2] |
| Stability | Stable under normal conditions. Sensitive to prolonged exposure to air.[1][2][4] |
Toxicological Information
This substance is considered to have moderate toxicity by ingestion.[5] Limited evidence suggests it may be a carcinogen, with experimental carcinogenic data available.[5]
| Route of Exposure | Toxicity Value |
| Oral | Acute Toxicity Cat. 3 |
| Dermal | Acute Toxicity Cat. 3 |
| Inhalation | Acute Toxicity Cat. 3 |
Handling, Storage, and First Aid
Proper handling and storage procedures are critical to ensure safety when working with this compound.
Handling and Personal Protective Equipment (PPE):
-
Wear NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter when handling the neat chemical.[1]
-
Use suitable protective clothing and gloves.[5]
-
Ensure adequate ventilation.
Storage:
-
Store in a tightly closed container under an inert atmosphere.[1]
-
Refrigerated temperatures are recommended for storage.[1]
-
Keep in a dry, cool, and well-ventilated place.[4]
First-Aid Measures:
-
Eyes: Immediately flush eyes with water or normal saline solution for 20-30 minutes. Remove contact lenses if present. Seek immediate medical attention.[1]
-
Skin: Immediately flood affected skin with water while removing and isolating all contaminated clothing. Wash the affected skin areas thoroughly with soap and water. Seek immediate medical attention if symptoms like redness or irritation develop.[1]
-
Inhalation: Remove the victim from exposure to fresh air. If breathing has stopped, begin rescue breathing. If heart action has stopped, start CPR. Transport the victim to a medical facility promptly.[5]
-
Ingestion: Seek immediate medical advice.[5]
Caption: Logical workflow of safety precautions for handling this compound.
Fire-Fighting and Accidental Release Measures
-
Fire Hazard: Flash point data for this chemical is not available, but it is considered probably combustible.[1][2]
-
Extinguishing Media: Use appropriate extinguishing media for surrounding fire.
-
Spill and Leakage: In case of a small spill, remove all sources of ignition. Dampen the solid spill material with 60-70% ethanol and transfer it to a suitable container. Use absorbent paper dampened with 60-70% ethanol to clean up any remaining material. Seal all contaminated materials in a vapor-tight plastic bag for disposal.[1]
Stability and Reactivity
This compound is stable under normal conditions but is sensitive to prolonged exposure to air.[1][2] It is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers.[1][2][5]
Experimental Protocols
The Safety Data Sheets reviewed for this guide summarize the hazards and safety precautions for this compound but do not provide detailed experimental protocols for the toxicological or physical property testing. For detailed experimental methodologies, it is recommended to consult the primary scientific literature or specific toxicological studies.
References
An In-depth Technical Guide to 5-Methyl-2-nitroaniline
This technical guide provides a comprehensive overview of 5-Methyl-2-nitroaniline, a chemical intermediate with applications in organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential biological relevance.
Chemical and Physical Properties
This compound, also known as 6-Nitro-m-toluidine or 3-Amino-4-nitrotoluene, is a yellow to orange crystalline powder.[1] It is sensitive to prolonged exposure to air and is insoluble in water.[1] The following tables summarize its key physical and chemical properties.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Melting Point | 110-111 °C | [2] |
| Appearance | Yellow leaflets (from water) or orange powder | [1] |
| Solubility | Insoluble in water. Soluble in polar organic solvents. | [1][3] |
Table 2: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 578-46-1 | [2] |
| Synonyms | 6-Nitro-m-toluidine, 3-Amino-4-nitrotoluene | [2][4] |
| InChI | 1S/C7H8N2O2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3 | [2] |
| SMILES | Cc1ccc(c(N)c1)--INVALID-LINK--=O | [2] |
Spectroscopic Data
Detailed spectroscopic data for this compound is available, though specific peak assignments are not always reported in the literature. The following table summarizes the available spectroscopic information for its isomer, 2-Methyl-5-nitroaniline (B49896), which is expected to have similar spectral features.
Table 3: Spectroscopic Data for 2-Methyl-5-nitroaniline (Isomer)
| Spectroscopy Type | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.79 (d, J = 2.5 Hz, 1H), 7.56 (dd, J = 8.2, 2.4 Hz, 1H), 7.25 (d, J = 8.1 Hz, 1H), 2.16 (s, 3H)[5] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 149.26, 147.96, 133.07, 119.02, 118.58, 108.21, 18.78[5] |
Experimental Protocols
Synthesis of 2-Methyl-5-nitroaniline (Representative Protocol)
The following protocol describes the synthesis of 2-Methyl-5-nitroaniline, an isomer of the target compound. This procedure, involving the nitration of an aniline (B41778) derivative, is representative of the synthesis of nitroanilines and can be adapted for the synthesis of this compound from the appropriate starting material (3-methylaniline).
Materials:
-
2-Methylaniline (o-toluidine)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Sodium Hydroxide (B78521) (NaOH)
-
Ice
-
Distilled water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to below 10 °C.
-
Slowly add 2-methylaniline to the cooled sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C. This will form the o-toluidinium salt.
-
In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Add the nitrating mixture dropwise to the reaction flask over a period of approximately 2 hours, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, pour the reaction mixture onto crushed ice.
-
Basify the acidic solution with a sodium hydroxide solution until a yellow-orange precipitate of 2-methyl-5-nitroaniline forms.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
The crude product can be further purified by recrystallization from ethanol.
Synthesis of an Azo Dye using a Nitroaniline Derivative
This protocol provides a general procedure for the synthesis of an azo dye using a nitroaniline derivative, such as 2-Methyl-5-nitroaniline, as the diazo component.[6]
Materials:
-
2-Methyl-5-nitroaniline
-
Sodium Nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Deionized Water
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
Dissolve 5 mmol of 2-Methyl-5-nitroaniline in a mixture of 5 mL of concentrated HCl and 10 mL of deionized water in a beaker.
-
Cool the beaker in an ice-water bath to maintain the temperature between 0 and 5 °C.
-
In a separate beaker, dissolve 5.5 mmol of sodium nitrite in 10 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with continuous stirring, keeping the temperature below 5 °C.
-
-
Preparation of the Coupling Agent Solution:
-
In a separate beaker, dissolve 5.1 mmol of 2-Naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice-water bath.
-
-
Azo Coupling Reaction:
-
While stirring vigorously, slowly add the cold diazonium salt solution to the cold coupling agent solution. A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction is complete.
-
Collect the precipitated dye by vacuum filtration and wash with cold deionized water.
-
The crude product can be recrystallized from an appropriate solvent, such as an ethanol-water mixture.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a nitroaniline derivative via the nitration of an aniline precursor.
Caption: General workflow for the synthesis of a nitroaniline derivative.
Proposed Metabolic Pathway
The biological activity and toxicity of nitroaromatic compounds are often attributed to the metabolic reduction of the nitro group by nitroreductase enzymes. This process can lead to the formation of reactive intermediates that can interact with cellular macromolecules.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Methyl-2-nitroaniline (CAS No: 578-46-1), a valuable chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols are provided for key procedures.
Core Physical and Chemical Properties
This compound, also known as 6-nitro-m-toluidine or 3-amino-4-nitrotoluene, is a yellow to orange solid.[1] Its fundamental properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₂ | |
| Molecular Weight | 152.15 g/mol | |
| Appearance | Light yellow to yellow solid/powder | [1] |
| Melting Point | 110-111 °C | [2] |
| Boiling Point | 312.4 ± 22.0 °C (Predicted) | [2] |
| Density | 1.269 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 0.03 ± 0.25 (Predicted) | [2] |
| Solubility | Insoluble in water. | [2] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Source(s) |
| ¹H NMR | Available, but specific peak data not fully available in open sources. | [3][4][5] |
| ¹³C NMR | Available, but specific peak data not fully available in open sources. | [4][6] |
| Infrared (IR) | Available, but specific peak data not fully available in open sources. | [4] |
| UV-Vis | Data not readily available in open sources. |
Reactivity and Stability
This compound is a stable compound under normal conditions. However, it is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[2] It is also sensitive to prolonged exposure to air.[2]
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a three-step process starting from 3-methylaniline (m-toluidine). This method is generally preferred over the direct nitration of m-toluidine (B57737) to avoid the formation of multiple isomers.[7] The process involves:
-
Acetylation of the amine group: The amino group of m-toluidine is protected by reacting it with acetic anhydride (B1165640) to form N-(3-methylphenyl)acetamide.
-
Nitration: The acetylated compound is then nitrated using a mixture of nitric acid and sulfuric acid. The acetyl group directs the nitro group to the ortho and para positions.
-
Hydrolysis: The resulting nitro-acetanilides are hydrolyzed to remove the acetyl group and yield the final product, this compound, along with other isomers which can be separated.
A detailed experimental protocol for a similar synthesis of an isomer, 2-Methyl-5-nitroaniline, can be adapted for this synthesis.[8]
Purification by Recrystallization
Recrystallization is a common and effective method for purifying crude this compound.[9] Ethanol is a suitable solvent for this purpose.[1]
Protocol:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.
-
Perform a hot filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, which will cause the purified this compound to crystallize.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Signaling Pathways
Currently, there is no specific information available in the reviewed literature regarding the direct involvement of this compound in cellular signaling pathways. Its primary relevance in a biological context is as a metabolite of other compounds or as a building block in the synthesis of pharmacologically active molecules.
Conclusion
This technical guide provides a consolidated source of information on the physical and chemical properties of this compound. The data presented, along with the experimental protocols, will be a valuable resource for researchers and professionals working with this compound. Further research is needed to fully characterize its spectroscopic properties and to investigate its potential biological activities and roles in signaling pathways.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. This compound | 578-46-1 [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound(578-46-1) 1H NMR spectrum [chemicalbook.com]
- 6. hmdb.ca [hmdb.ca]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Methyl-2-nitroaniline (6-Nitro-m-toluidine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-nitroaniline, also known by its synonym 6-Nitro-m-toluidine, is a significant chemical intermediate with diverse applications, primarily in the synthesis of colorants and as a building block in the development of pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance to the fields of chemical research and drug development.
Chemical Identity and Synonyms
This compound is an aromatic amine characterized by a methyl and a nitro group attached to an aniline (B41778) core. Its chemical structure and key identifiers are presented below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 6-Nitro-m-toluidine, 3-Amino-4-nitrotoluene, 5-methyl-o-nitroaniline, 2-Nitro-5-methylaniline, 5-Methyl-2-nitrophenylamine |
| CAS Number | 578-46-1 |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| InChIKey | IGDYNWKWXUCIJB-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Data of this compound
| Property | Value |
| Appearance | Light yellow to yellow solid/powder |
| Melting Point | 110-111 °C |
| Boiling Point | 312.4±22.0 °C (Predicted) |
| Density | 1.269±0.06 g/cm³ (Predicted) |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) |
Experimental Protocols
The primary route for the synthesis of this compound is the nitration of m-toluidine (B57737). The following protocol details a typical laboratory-scale synthesis.
Synthesis of this compound via Nitration of m-Toluidine
Objective: To synthesize this compound through the electrophilic aromatic substitution (nitration) of m-toluidine.
Materials:
-
m-Toluidine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Distilled water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filtration flask
Procedure:
-
Preparation of the Amine Salt: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add a measured volume of concentrated sulfuric acid. Cool the flask in an ice-salt bath to between 0 °C and 5 °C. Slowly add m-toluidine dropwise to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C during the addition. This step forms the m-toluidinium sulfate (B86663) salt, which directs the nitration.
-
Nitration: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Transfer the cold nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the stirred m-toluidinium sulfate solution over a period of approximately 2 hours. It is critical to maintain the reaction temperature between 0 °C and 5 °C throughout the addition to minimize the formation of undesired isomers.
-
Work-up and Isolation: After the complete addition of the nitrating mixture, allow the reaction to stir for an additional 30 minutes at the same temperature.
-
Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with stirring. This will precipitate the crude product.
-
Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the mixture is basic to litmus (B1172312) paper. This will ensure the complete precipitation of the this compound.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold distilled water to remove any residual acid and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture, to yield a crystalline solid.
Table 3: Quantitative Parameters for a Typical Synthesis
| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |
| m-Toluidine | 107.15 | 0.1 | 10.7 g |
| Sulfuric Acid (conc.) | 98.08 | - | ~50 mL |
| Nitric Acid (conc.) | 63.01 | 0.11 | ~7 mL |
| This compound | 152.15 | Theoretical: 0.1 | Theoretical: 15.2 g |
Note: These are representative values and may be scaled as needed. The yield of the reaction is typically high but can be influenced by strict temperature control.
Applications in Research and Drug Development
While this compound is a well-established precursor in the dye industry, its utility extends to the synthesis of bioactive molecules, making it a valuable building block for drug discovery and development.
Intermediate in the Synthesis of Bioactive Benzamides
This compound has been utilized as a key starting material in the preparation of N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxy carbonyl)aminomethyl]benzamide. This benzamide (B126) derivative is part of a class of compounds evaluated for their inhibitory activity against histone deacetylase (HDAC), a target of interest in cancer therapy. The synthesis involves the acylation of the amino group of this compound with a suitably functionalized benzoic acid derivative.
Caption: Synthetic workflow for a bioactive benzamide derivative.
Biological Activity and Signaling Pathways
The biological relevance of this compound and other nitroaromatic compounds is often linked to the metabolic activation of the nitro group. This process is of significant interest in drug development for both therapeutic applications and toxicological assessment.
Metabolic Activation by Nitroreductases
Nitroaromatic compounds can undergo bioreduction, a process catalyzed by nitroreductase enzymes found in both mammalian cells and microorganisms. This metabolic pathway is a double-edged sword: it is essential for the activation of certain nitroaromatic prodrugs to their cytotoxic form, but it can also lead to the generation of toxic metabolites.
The reduction of the nitro group is a stepwise process that generates highly reactive intermediates, including nitroso and hydroxylamine (B1172632) species. These intermediates are electrophilic and can form covalent adducts with cellular nucleophiles such as DNA and proteins. This interaction can lead to cytotoxicity and genotoxicity, a mechanism exploited in some anticancer and antimicrobial therapies. However, this same mechanism is also a source of potential toxicity for the host.
Caption: Proposed metabolic activation pathway for this compound.
Methodological & Application
Application Notes and Protocols: 5-Methyl-2-nitroaniline as an Intermediate in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 5-methyl-2-nitroaniline as a key intermediate in the synthesis of azo dyes. It includes detailed experimental protocols for the synthesis of these dyes, a summary of their performance characteristics, and logical workflows for the synthesis process. While the isomer 2-methyl-5-nitroaniline (B49896) is more commonly cited in literature for this purpose, the principles and reactions are analogous. For the purpose of these notes, we will focus on the applications of the closely related and well-documented 2-methyl-5-nitroaniline, also known as 5-nitro-o-toluidine or Fast Scarlet G Base.[1][2]
Introduction
2-Methyl-5-nitroaniline is a versatile aromatic amine that serves as a crucial building block in the manufacturing of a wide array of azo dyes and pigments.[1] Its molecular structure, featuring a methyl, a nitro, and an amino group on a benzene (B151609) ring, provides a stable and reactive foundation for various chemical transformations. The primary application of this compound is as a diazo component in the creation of azo colorants, which are valued for their broad color palette, cost-effective synthesis, and wide range of applications in the textile, printing, and pharmaceutical industries.[1][3] The synthesis of azo dyes from 2-methyl-5-nitroaniline involves two main stages: diazotization and azo coupling.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of 2-methyl-5-nitroaniline is provided below.
| Property | Value | Reference |
| Chemical Name | 2-Methyl-5-nitroaniline | [4] |
| Synonyms | 5-Nitro-o-toluidine, Fast Scarlet G Base | [1] |
| CAS Number | 99-55-8 | [1] |
| Molecular Formula | C₇H₈N₂O₂ | [4] |
| Molecular Weight | 152.15 g/mol | [4] |
| Appearance | Yellow to orange crystalline powder | [4] |
| Melting Point | 105-106 °C | [5] |
| Solubility | Slightly soluble in water, soluble in ethanol, acetone, and dilute HCl | [4][5] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.52 (dd, J = 8.1 Hz, 1H, Ar-H), 3.71 (br, 2H, -NH₂), 2.22 (s, 3H, -CH₃) | [2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 147.46, 145.46, 130.82, 129.61, 113.35, 108.86, 17.68 (-CH₃) | [2] |
Synthesis of Azo Dyes: Experimental Protocols
The general procedure for synthesizing azo dyes using 2-methyl-5-nitroaniline involves the diazotization of the amine followed by coupling with a suitable coupling agent.
The conversion of the primary amino group of 2-methyl-5-nitroaniline into a highly reactive diazonium salt is achieved through treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures.[1]
Materials:
-
2-Methyl-5-nitroaniline
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea (B33335) or Sulfamic acid
Equipment:
-
Beaker or round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
Protocol:
-
In a beaker or flask, dissolve a specific molar equivalent of 2-methyl-5-nitroaniline in a solution of concentrated acid (e.g., 2.5 equivalents of HCl) and water.[6]
-
Cool the mixture in an ice-salt bath to an internal temperature of 0-5 °C with continuous stirring.[6][7] It is crucial to maintain this temperature throughout the reaction.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 1.05 equivalents) in cold distilled water.[6]
-
Slowly add the cold sodium nitrite solution dropwise from a dropping funnel to the stirred amine suspension over 30-45 minutes, ensuring the temperature does not exceed 5 °C.[6]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[6][7] The formation of the diazonium salt is indicated by the dissolution of the solid amine hydrochloride, resulting in a clear, yellowish solution.[6]
-
Test for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, the excess nitrous acid can be destroyed by the portion-wise addition of a small amount of urea or sulfamic acid until the test is negative.[6]
The resulting diazonium salt solution is then immediately reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline (B41778) derivative, to form the stable azo dye.[1]
Materials:
-
Diazonium salt solution from section 3.1
-
Coupling agent (e.g., 2-Naphthol, N,N-diethylaniline)
-
Sodium Hydroxide (B78521) (NaOH) or Sodium Acetate (B1210297)
-
Ethanol or other suitable recrystallization solvent
Equipment:
-
Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and vacuum filtration apparatus
Protocol:
-
Prepare a solution of the coupling agent. For example, dissolve 2-Naphthol in a 10% aqueous sodium hydroxide solution and cool it in an ice bath.[1] For N,N-diethylaniline, a solution in an appropriate solvent is prepared and cooled.[3]
-
While stirring vigorously, slowly add the cold diazonium salt solution to the cold coupling agent solution. A brightly colored precipitate of the azo dye should form immediately.[1]
-
If necessary, adjust the pH of the reaction mixture to facilitate the coupling reaction. For coupling with N,N-diethylaniline, a pH of 4-5 is achieved by adding a sodium acetate solution.[3]
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction is complete.[1]
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.[1]
-
Wash the solid product with several portions of cold deionized water to remove any unreacted salts.[1]
-
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture.[1]
-
Dry the purified crystals in a desiccator or a low-temperature oven.[1]
Performance and Characterization of Derived Dyes
Azo dyes derived from 2-methyl-5-nitroaniline exhibit a range of colors from orange to red-brown.[3] The performance of these dyes, particularly their fastness properties on textile fibers, is a critical aspect of their application.
| Performance Metric | Azo Dye from 2-Methyl-5-nitroaniline (Representative) | Reference |
| Color Shade | Orange to Red-Brown | [3] |
| Light Fastness | Moderate to Good | [8] |
| Wash Fastness | Good to Excellent | [9] |
| Rubbing Fastness | Very Good to Excellent | [10] |
Fastness ratings are typically on a scale of 1-5 for wash and rub fastness (where 5 is excellent) and 1-8 for light fastness (where 8 is excellent).[3]
Visualized Workflows
The following diagrams illustrate the key processes in the synthesis of azo dyes using 2-methyl-5-nitroaniline.
Caption: General workflow for azo dye synthesis.
Caption: Detailed diazotization protocol workflow.
Conclusion
This compound and its isomer 2-methyl-5-nitroaniline are indispensable intermediates in the synthesis of a variety of azo dyes. The protocols outlined in this document provide a robust framework for the laboratory-scale synthesis of these colorants. The performance of the resulting dyes, particularly their fastness properties, underscores their suitability for various industrial applications. Careful control of reaction conditions, especially temperature during diazotization, is paramount for achieving high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Dyes Chemicals - 2 Methyl 5 Nitroaniline Dyes Grade Manufacturer and Supplier from Ahmedabad | Chandan Intermediates & Chemicals Pvt Ltd [chandanintermediate.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. orientjchem.org [orientjchem.org]
- 9. abjournals.org [abjournals.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-Methyl-2-nitroaniline in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Methyl-2-nitroaniline as a key intermediate in the synthesis of pharmacologically active compounds, with a focus on its application in the development of histone deacetylase (HDAC) inhibitors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate research and development in this area.
Application: Intermediate in the Synthesis of Histone Deacetylase (HDAC) Inhibitors
This compound serves as a crucial building block in the synthesis of novel benzamide (B126) derivatives that exhibit potent histone deacetylase (HDAC) inhibitory activity. The 2-nitro group is a key feature, as its subsequent reduction to an amino group is essential for the biological activity of the final compound. One such derivative, N-(2-amino-5-methylphenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide, has been synthesized and evaluated for its therapeutic potential.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and activity of the HDAC inhibitor derived from this compound.
| Parameter | Value | Reference |
| Intermediate Compound | N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide | --INVALID-LINK-- |
| Yield of Nitro Intermediate | 54% | --INVALID-LINK-- |
| Final Active Compound | N-(2-amino-5-methylphenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide | --INVALID-LINK-- |
| Yield of Final Compound | 57% | --INVALID-LINK-- |
| HDAC Inhibitory Activity (IC50) | 2-50 µM (range for the series) | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide (Nitro Intermediate)
This protocol describes the acylation of this compound with an activated carboxylic acid.
Materials:
-
This compound
-
4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic acid (1.0 equivalent) in anhydrous THF, add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents).
-
Stir the mixture at room temperature for 2 hours to form the acylimidazolide intermediate.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Remove the THF by evaporation under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from ethyl acetate to yield N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide as a solid.[1]
Protocol 2: Synthesis of N-(2-amino-5-methylphenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide (Active HDAC Inhibitor)
This protocol details the reduction of the nitro intermediate to the final active amino compound.
Materials:
-
N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Ammonium (B1175870) acetate
-
Methanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide (1.0 equivalent) in methanol, add Tin(II) chloride dihydrate (SnCl2·2H2O) (5-6 equivalents) and ammonium acetate (10 equivalents).
-
Reflux the mixture for 30 minutes.
-
Cool the reaction mixture and evaporate the methanol.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization from ethanol (B145695) to obtain N-(2-amino-5-methylphenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide.[1]
Visualizations
Signaling Pathway
The following diagram illustrates the general mechanism of action for benzamide-derived HDAC inhibitors. These inhibitors chelate the zinc ion in the active site of histone deacetylases, leading to the hyperacetylation of histones. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes and ultimately leading to cell cycle arrest and apoptosis.
References
Application Notes and Protocols for 5-Methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidelines and detailed protocols for the safe handling, storage, use, and disposal of 5-Methyl-2-nitroaniline (CAS No: 578-46-1), also known as 6-Nitro-m-toluidine. Adherence to these protocols is crucial to ensure laboratory safety and experimental integrity.
Chemical and Physical Properties
This compound is a yellow to orange crystalline powder.[1] It is sensitive to prolonged air exposure and is insoluble in water.[1]
| Property | Value | Reference |
| CAS Number | 578-46-1 | [1][2] |
| Molecular Formula | CH₃C₆H₃(NO₂)NH₂ | [2][3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Appearance | Yellow leaflets or orange powder | [1] |
| Melting Point | 110-111 °C | [2] |
| Boiling Point | 312.4 ± 22.0 °C (Predicted) | [3] |
| Density | 1.269 ± 0.06 g/cm³ (Predicted) | [3] |
| Water Solubility | Insoluble | [1] |
Safety and Hazard Information
This compound is a toxic compound and must be handled with extreme caution. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[2]
| Hazard Class | GHS Classification | Signal Word | Hazard Statements |
| Acute Toxicity | Acute Tox. 3 (Oral, Dermal, Inhalation) | Danger | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[2] |
| Organ Toxicity | STOT RE 2 | Danger | H373: May cause damage to organs through prolonged or repeated exposure.[2][4] |
| Aquatic Hazard | Aquatic Chronic 2 | Danger | H411: Toxic to aquatic life with long lasting effects.[2] |
Incompatible Materials: This chemical is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[1][3][5]
Experimental Protocols
All work with this compound must be conducted in a well-ventilated fume hood. The following PPE is mandatory:
-
Respiratory Protection: A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is required when handling the solid chemical.[1]
-
Eye Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are necessary.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing like DuPont Tychem® suit fabrics should be worn.[1]
Handling:
-
Always handle this compound within a certified chemical fume hood.[5]
-
Avoid breathing dust.[5] Do not get the substance in eyes, on skin, or on clothing.[5]
-
Prohibit sources of ignition such as smoking and open flames where the chemical is handled, used, or stored.[6]
-
Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.
Storage:
-
Store the material in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[1][3]
-
Keep the container in a dry, cool, and well-ventilated place.[5] Refrigerated temperatures are recommended for storage.[1]
-
Store away from incompatible materials such as acids and strong oxidizers.[3][5]
In the event of a spill, follow these steps immediately:
-
Evacuate and Isolate: Isolate the spill area for at least 25 meters (75 feet) for solids.[1]
-
Remove Ignition Sources: Immediately remove all sources of ignition from the area.[1]
-
Dampen the Spill: Carefully dampen the solid spill material with 60-70% ethanol (B145695) to minimize dust generation.[1]
-
Transfer Material: Transfer the dampened material into a suitable, labeled container for hazardous waste.[1]
-
Clean Up Residue: Use absorbent paper dampened with 60-70% ethanol to pick up any remaining material.[1]
-
Decontaminate: Wash all contaminated surfaces with 60-70% ethanol, followed by a thorough wash with soap and water.[1]
-
Dispose of Contaminated Materials: Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for proper disposal.[1]
-
Area Verification: Do not re-enter the contaminated area until a safety officer has verified that it has been properly cleaned.[1]
All waste containing this compound must be treated as hazardous waste.
-
Collect all chemical waste in suitable, clearly labeled containers.[5]
-
Dispose of contents and containers at an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
-
Do not flush the material into surface water or the sanitary sewer system.[5]
This protocol describes a common laboratory-scale synthesis of 2-Methyl-5-nitroaniline.[8][9][10][11] This reaction is highly exothermic and requires strict temperature control.[11]
Materials:
-
o-Toluidine (B26562) (2-methylaniline)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Ice and Water
Procedure:
-
In a reaction vessel cooled in a salt/ice bath to -10 °C, add concentrated sulfuric acid.[9][11]
-
Slowly and with vigorous stirring, add o-toluidine to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.[8][11]
-
Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it.[9][11]
-
Add the nitrating mixture dropwise to the o-toluidine/sulfuric acid mixture over approximately 2 hours, maintaining the temperature at -10 °C.[9][10]
-
After the addition is complete, pour the reaction mixture onto ice.[8][9]
-
Carefully basify the acidic solution with a sodium hydroxide solution until an orange precipitate of 2-Methyl-5-nitroaniline forms.[9]
-
Collect the precipitate by filtration and wash it thoroughly with water.[8][9]
-
The crude product can be purified by recrystallization from ethanol.[8]
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for the analysis of 2-Methyl-5-nitroaniline.[8][12]
HPLC Method:
-
Technique: Reverse-phase (RP) HPLC.[13]
-
Mobile Phase: A typical mobile phase consists of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid to improve peak shape.[8][13] For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[12][13]
-
Application: Can be used for quantification in various samples and for isolating impurities in preparative separation.[13]
GC-MS Method:
-
Technique: Gas chromatography coupled to a mass spectrometer.[12]
-
Application: Suitable for quantifying the analyte in samples like groundwater and for identifying decomposition products.[12] The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity.[12]
Visualized Workflows
Caption: General laboratory workflow for handling this compound.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound 95 578-46-1 [sigmaaldrich.com]
- 3. This compound | 578-46-1 [chemicalbook.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. 5.imimg.com [5.imimg.com]
- 6. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-Methyl-5-nitroaniline | SIELC Technologies [sielc.com]
Application Notes and Protocols: Reaction Mechanisms Involving 5-Methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed insights into the reaction mechanisms of 5-Methyl-2-nitroaniline, a versatile building block in organic synthesis. The focus is on its application in the formation of heterocyclic structures, which are pivotal in medicinal chemistry and drug development.
Introduction
This compound is a substituted aniline (B41778) that serves as a key precursor in a variety of organic transformations. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitro group on a benzene (B151609) ring, allows for a range of reactions. This document will primarily focus on two significant reaction classes: the one-pot reductive cyclization to form benzimidazoles and the formation of Schiff bases through condensation reactions. These reactions are fundamental in generating molecular complexity and accessing pharmacologically relevant scaffolds.
Key Reaction Mechanisms
One-Pot Reductive Cyclization for Benzimidazole (B57391) Synthesis
A highly efficient method for the synthesis of 2-substituted-6-methyl-1H-benzimidazoles involves a one-pot reaction of this compound with various aldehydes.[1] This reaction proceeds via an in-situ reduction of the nitro group to an amino group, followed by condensation with the aldehyde and subsequent cyclization. Sodium dithionite (B78146) (Na₂S₂O₄) is a commonly used reducing agent for this transformation due to its effectiveness and mild reaction conditions.[1]
The reaction mechanism comprises three key steps:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced by sodium dithionite to yield 4-methyl-benzene-1,2-diamine.
-
Schiff Base Formation: The newly formed, highly reactive diamine condenses with an aldehyde to form a Schiff base intermediate.
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization, followed by aromatization (often through oxidation by air or another component in the reaction mixture) to yield the stable 2-substituted-6-methyl-1H-benzimidazole.
This one-pot procedure is highly advantageous as it avoids the isolation of the often unstable o-phenylenediamine (B120857) intermediate.[2]
Condensation Reactions: Schiff Base Formation
The amino group of this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases (imines). This reaction is typically catalyzed by an acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of Schiff bases is a crucial step in the synthesis of many heterocyclic compounds and serves as a versatile method for introducing molecular diversity.[3]
Quantitative Data
The following tables summarize quantitative data for a representative reaction: the synthesis of 5-Methyl-2-phenyl-1H-benzimidazole from this compound and benzaldehyde (B42025).
Table 1: Reaction Parameters
| Parameter | Value | Reference |
| Reactants | This compound, Benzaldehyde | [4] |
| Reducing Agent | Sodium Dithionite (Na₂S₂O₄) | [1] |
| Solvent | Methanol (B129727)/Water | [1] |
| Temperature | Room Temperature to Reflux | [1] |
| Reaction Time | 2-12 hours (typical) | [1] |
| Product | 5-Methyl-2-phenyl-1H-benzimidazole | [4] |
Table 2: Spectroscopic Data for 5-Methyl-2-phenyl-1H-benzimidazole
| Data Type | Parameters | Chemical Shifts (δ) / m/z | Reference |
| ¹H NMR | (600 MHz, DMSO-d₆) | 12.78 (s, 1H, NH), 8.17 (d, J=7.2 Hz, 2H, Ar-H), 7.56-7.38 (m, 5H, Ar-H), 7.04 (d, J=8.4, 1H, Ar-H), 2.43 (s, 3H, -CH₃) | [4] |
| ¹³C NMR | (150 MHz, DMSO-d₆) | 135.46, 134.78, 134.04, 131.44, 130.71, 130.11, 129.49, 127.08, 125.45, 114.74, 26.48 (-CH₃) | [4] |
| HRMS (ESI) | C₁₄H₁₃N₂ [M+H]⁺ | Calculated: 209.1073, Found: 209.1070 | [4] |
| IR (KBr) | cm⁻¹ | 3435 (NH), 2919 (CH₃), 1631 (C=N) | [4] |
Experimental Protocols
Representative Protocol for the One-Pot Synthesis of 5-Methyl-2-phenyl-1H-benzimidazole
This protocol is a representative procedure based on the general method for the reductive cyclization of o-nitroanilines with aldehydes using sodium dithionite.[1]
Materials:
-
This compound
-
Benzaldehyde
-
Sodium Dithionite (Na₂S₂O₄)
-
Methanol (MeOH)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of methanol (10 mL) and water (2 mL).
-
To this solution, add benzaldehyde (1.2 mmol).
-
Stir the mixture at room temperature and add sodium dithionite (3.0 mmol) portion-wise over 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water (20 mL) to the residue and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure 5-methyl-2-phenyl-1H-benzimidazole.
Visualizations
Caption: Workflow for the one-pot synthesis of 2-substituted-6-methyl-1H-benzimidazoles.
Caption: Key steps in the reductive cyclization mechanism for benzimidazole formation.
References
Application Notes and Protocols for the Derivatization of 5-Methyl-2-nitroaniline for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-nitroaniline is a key intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Accurate and sensitive quantification of this analyte is crucial for process monitoring, quality control, and environmental analysis. Due to its polarity and thermal lability, direct analysis of this compound by gas chromatography (GC) can be challenging, often requiring a derivatization step to improve its volatility and chromatographic performance.[1][2] This document provides detailed application notes and protocols for the derivatization of this compound for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Two common derivatization techniques, acylation and silylation, are presented.
Analytical Approaches
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for the analysis of this compound and its impurities.[3] While HPLC can often be employed without derivatization, GC analysis typically necessitates a derivatization step for polar and thermolabile compounds like nitroanilines.[1][2][4] For GC-MS analysis, derivatization enhances volatility and thermal stability, leading to improved peak shape and sensitivity.[5]
Derivatization Strategies for GC-MS Analysis
The primary amino group of this compound is the target for derivatization. The goal is to replace the active hydrogen with a less polar functional group.
Acylation with Heptafluorobutyric Anhydride (B1165640) (HFBA)
Acylation with a fluorinated anhydride, such as heptafluorobutyric anhydride (HFBA), is a common technique for derivatizing amines. This method significantly enhances the analyte's volatility and introduces a fluorinated moiety, which can improve sensitivity, especially when using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry.
Silylation with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
Silylation is a widely used derivatization technique that replaces active hydrogens with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[6] MTBSTFA is a popular reagent that forms stable TBDMS derivatives, which are less susceptible to hydrolysis compared to TMS derivatives.
Quantitative Data Summary
The following tables summarize illustrative quantitative data for the analysis of derivatized anilines. It is important to note that specific performance characteristics should be determined during in-house method validation for this compound.
Table 1: Illustrative GC-MS Method Performance for Derivatized Anilines
| Parameter | Acylation (HFBA Derivative) | Silylation (MTBSTFA Derivative) |
| Linearity Range | 0.1 - 20 µg/L | 0.5 - 50 µg/L |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/L | 0.1 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/L | 0.3 - 1.5 µg/L |
| Recovery (Spiked Samples) | 85% - 110% | 90% - 105% |
| Precision (%RSD) | < 10% | < 10% |
Note: The data presented is illustrative and based on typical performance for derivatized aromatic amines. Actual performance may vary and requires validation.
Experimental Protocols
Protocol 1: Acylation of this compound with HFBA
This protocol describes the derivatization of this compound with heptafluorobutyric anhydride for GC-MS analysis.
Materials:
-
This compound standard solution
-
Heptafluorobutyric anhydride (HFBA)
-
Toluene (B28343) (anhydrous)
-
Pyridine (B92270) (anhydrous)
-
Nitrogen gas, high purity
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation:
-
Pipette an appropriate volume of the this compound standard or sample extract into a clean, dry reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen at room temperature. It is crucial to ensure the sample is anhydrous as moisture will react with the derivatizing reagent.
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous toluene and 10 µL of anhydrous pyridine to the dried sample.
-
Add 20 µL of HFBA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Sample Finalization:
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate (B1210297) or hexane) for GC-MS analysis.
-
Transfer the final solution to an autosampler vial for injection.
-
Protocol 2: Silylation of this compound with MTBSTFA
This protocol details the derivatization of this compound using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide.
Materials:
-
This compound standard solution
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (B52724) (anhydrous)
-
Nitrogen gas, high purity
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation:
-
Transfer a known volume of the this compound standard or sample extract into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. Complete removal of water is critical for successful silylation.
-
-
Derivatization Reaction:
-
Add 50 µL of anhydrous acetonitrile to the dried residue.
-
Add 50 µL of MTBSTFA to the vial.
-
Securely cap the vial and vortex briefly to mix.
-
Heat the vial at 80°C for 1 hour in a heating block.
-
-
Sample Finalization:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. No further workup is typically required.
-
Visualization of Experimental Workflows
Caption: General workflows for acylation and silylation of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methyl-2-nitroaniline. This compound is a key intermediate in various synthetic processes, and its accurate quantification is crucial for quality control and research applications. The described method utilizes reverse-phase chromatography with UV detection, providing a straightforward and efficient analytical solution.
Introduction
This compound (CAS No: 578-46-1) is an aromatic organic compound with the molecular formula C₇H₈N₂O₂.[1] Its analysis is essential in various fields, including the manufacturing of dyes, pigments, and pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of such aromatic amines due to its high resolution and sensitivity.[2] This document provides a detailed protocol for the determination of this compound using a reverse-phase HPLC method.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Phosphoric acid or formic acid (for mobile phase modification).
-
Standard: this compound analytical standard.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below. These conditions are a starting point and may require minor modifications based on the specific instrument and column used.
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 500 mL of HPLC grade acetonitrile with 500 mL of HPLC grade water. Add 1 mL of phosphoric acid and sonicate for 15 minutes to degas the solution. For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid.[1][3]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable solvent, followed by dilution with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Illustrative)
The following table summarizes typical quantitative data for this type of analysis. These values should be experimentally determined for the specific laboratory setup.
| Parameter | Typical Value |
| Retention Time (RT) | ~ 5.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (%Recovery) | 98 - 102% |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of components in the HPLC separation process.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily adaptable for most analytical laboratories. Proper method validation should be performed to ensure the accuracy and precision of the results.
References
Application Notes and Protocols for the GC-MS Analysis of 5-Methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the qualitative and quantitative analysis of 5-Methyl-2-nitroaniline using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are compiled from established methods for related nitroaniline compounds and provide a strong basis for method development and validation for this specific analyte.
Introduction
This compound (CAS No: 578-46-1) is an aromatic amine containing both a methyl and a nitro functional group. As an isomer of the more commonly cited 2-Methyl-5-nitroaniline, it is essential to have reliable analytical methods to distinguish between isomers and to quantify the analyte in various matrices, including in the assessment of impurities in chemical synthesis and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.
The biological activities of nitroaniline derivatives are often linked to the bioreduction of the nitro group. While specific signaling pathways for this compound are not extensively documented, a general mechanism involves metabolic activation by intracellular nitroreductase enzymes.[1] This process can lead to the formation of reactive intermediates that may interact with cellular macromolecules like DNA and proteins, potentially causing cytotoxic effects.[1]
Experimental Protocols
The following protocols are based on established methods for the analysis of 2-Methyl-5-nitroaniline and other nitroaromatic compounds.[2] Researchers should perform in-house validation for their specific application and matrix.
Sample Preparation
The choice of sample preparation method will depend on the sample matrix. The following is a general procedure for a solid sample.
Protocol for Solid Samples:
-
Weighing: Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in 10 mL of a suitable volatile organic solvent such as methanol, acetone, or dichloromethane.[2] Ensure the sample is completely dissolved. Sonication may be used to aid dissolution.
-
Filtration (Optional): If particulates are present, filter the solution through a 0.45 µm PTFE syringe filter to prevent contamination of the GC inlet and column.
-
Dilution: Further dilute the sample solution as necessary to bring the concentration within the linear range of the calibration curve.
-
Transfer: Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended as a starting point for method development.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.
Table 1: Recommended GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph (GC) | |
| Column | DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[2] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[2] |
| Inlet Temperature | 250 °C[2] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (a split ratio of 10:1 can be a good starting point) |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C. Hold: 5 minutes at 280 °C.[2] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Ion Source Temperature | 230 °C[2] |
| Transfer Line Temperature | 280 °C[2] |
| Mass Scan Range | m/z 40-400[2] |
Data Presentation and Quantitative Analysis
Quantitative analysis should be performed using a calibration curve prepared from certified reference standards of this compound.
Expected Mass Spectra and Retention Time
-
Molecular Weight: 152.15 g/mol
-
Molecular Ion Peak: The expected molecular ion peak (M+) in the mass spectrum will be at m/z 152.[1]
-
Fragmentation Pattern: The fragmentation pattern is expected to be similar to its isomer, 2-Methyl-5-nitroaniline. Key fragment ions may include those resulting from the loss of the nitro group and other characteristic fragments.
-
Retention Time: The retention time will be dependent on the specific GC conditions. Under the recommended conditions, it is expected to be in a similar range to its isomers.
Quantitative Data Summary
Table 2: Reference Quantitative Data for a Structurally Related Analyte (4-methyl-2-nitroaniline)[3]
| Parameter | Indicative Value |
| Limit of Detection (LOD) | 0.1 - 0.2 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 0.6 µg/L |
| Recovery (Spiked Samples) | 93% - 108% |
| Precision (%RSD) | < 5% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General experimental workflow for GC-MS analysis.
Proposed Metabolic Activation Pathway
This diagram illustrates a proposed metabolic activation pathway for this compound based on the known metabolism of other nitroaniline compounds.[1]
Caption: Proposed metabolic activation of this compound.
References
Application Notes and Protocols for the Use of 5-Methyl-2-nitroaniline in the Preparation of Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of azo dyes utilizing 5-Methyl-2-nitroaniline, also known as 2-Methyl-5-nitroaniline or Fast Scarlet G Base.[1][2] It is a versatile chemical intermediate primarily used as a diazo component in the manufacturing of azo dyes and pigments, yielding a range of red, orange, yellow, and brown hues.[1][2][3] The protocols and data presented are intended to support research and development in materials science, medicinal chemistry, and related fields where novel chromophores are of interest.
Core Principles: Diazotization and Azo Coupling
The synthesis of azo dyes from this compound is a two-stage process:[1][4]
-
Diazotization: The primary aromatic amine group (-NH₂) of this compound is converted into a highly reactive diazonium salt (-N₂⁺) using nitrous acid (HNO₂). The nitrous acid is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), under controlled low-temperature conditions (0–5 °C).[1][5][6][7] Maintaining a low temperature is critical as diazonium salts are thermally unstable and can decompose at higher temperatures, reducing the yield.[6]
-
Azo Coupling: The resulting diazonium salt, a potent electrophile, is then reacted with an electron-rich aromatic compound known as a coupling component.[1][5] Common coupling components include phenols (like 2-Naphthol) or aromatic amines (like N,N-diethylaniline). This electrophilic aromatic substitution reaction forms the stable azo compound (Ar-N=N-Ar'), which constitutes the final dye molecule.[1][7]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative azo dye using this compound.
Protocol 1: Preparation of the Diazonium Salt of this compound
This procedure outlines the conversion of the primary amine to its diazonium salt, which is typically used immediately in the subsequent coupling reaction.[5]
Materials:
-
This compound (or 2-Methyl-5-nitroaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
250 mL three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 5 mmol of this compound.[1]
-
Add a mixture of 5 mL of concentrated HCl and 10 mL of distilled water while stirring.[1][5] This will form a suspension of the amine hydrochloride salt.
-
Cool the flask in an ice-salt bath to bring the internal temperature of the mixture to 0-5 °C.[1][5][6] It is crucial to maintain this temperature range throughout the diazotization process.[6]
-
In a separate beaker, dissolve 5.5 mmol of sodium nitrite in 10 mL of cold distilled water.[1]
-
Transfer the cold sodium nitrite solution to a dropping funnel.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes.[5] Ensure the temperature does not exceed 5 °C.[1][6]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[1][5] The result should be a clear, yellowish solution of the diazonium salt, ready for the coupling step.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the reaction of the prepared diazonium salt with 2-Naphthol to form a brightly colored azo dye.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
2-Naphthol
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Ice
Equipment:
-
250 mL beaker
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
In a 250 mL beaker, dissolve 5.1 mmol of 2-Naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.[1]
-
Cool this solution in a separate ice-water bath.[1]
-
While stirring vigorously, slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-Naphthol solution.[1]
-
A brightly colored precipitate of the azo dye should form immediately.[1]
-
Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction is complete.[1]
Protocol 3: Isolation and Purification of the Azo Dye
Materials:
-
Azo dye precipitate (from Protocol 2)
-
Cold distilled water
-
Ethanol (for recrystallization)
Equipment:
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Desiccator or low-temperature oven
Procedure:
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.[1][8]
-
Wash the solid dye on the filter with several portions of cold distilled water to remove unreacted salts and other impurities.[1]
-
For higher purity, recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture.[1]
-
Dry the purified dye crystals in a desiccator or a low-temperature oven to obtain the final product.[1]
Data Presentation
Quantitative data is essential for evaluating the properties of synthesized dyes. The following tables summarize representative data for azo dyes derived from this compound.
Table 1: Reagent Quantities for a Representative Synthesis
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Role |
| This compound | 152.15 | 5.0 | 0.76 g | Diazo Component |
| Concentrated HCl | 36.46 | ~50 | 5 mL | Acid Catalyst |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.5 | 0.38 g | Diazotizing Agent |
| 2-Naphthol | 144.17 | 5.1 | 0.74 g | Coupling Component |
| Sodium Hydroxide (NaOH) | 40.00 | ~50 | 2 g in 20 mL H₂O | Base for Coupling |
Note: The quantities are based on representative protocols and may be scaled as needed.[1]
Table 2: Comparative Performance of Azo Dyes on Polyester Fabric
This table compares the performance characteristics of a representative dye from this compound with one from its isomer, 2-Methyl-4-nitroaniline (Fast Red RL Base).[8]
| Property | Azo Dye from this compound | Azo Dye from 2-Methyl-4-nitroaniline |
| Color Shade | Orange to Red-Brown | Vibrant Red |
| Light Fastness | Good (5-6) | Good to Very Good (6-7) |
| Wash Fastness | Very Good to Excellent (4-5) | Very Good to Excellent (4-5) |
| Rubbing Fastness (Dry) | Good to Very Good (4) | Good to Very Good (4-5) |
| Rubbing Fastness (Wet) | Good (3-4) | Good (4) |
| Thermal Stability | Approx. 240°C | Approx. 290°C |
Fastness ratings are on a scale of 1-5 for wash and rub fastness (5 is excellent) and 1-8 for light fastness (8 is excellent).[8]
Visualizations
Diagram 1: Chemical Synthesis Pathway
Caption: General reaction scheme for azo dye synthesis.
Diagram 2: Experimental Workflow
Caption: Step-by-step laboratory workflow for synthesis.
Diagram 3: Logical Relationship of Components
Caption: Relationship between reactants and the final product.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (splash-resistant), a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: Conduct the experiment in a well-ventilated fume hood, as some reagents like concentrated HCl are corrosive and have irritating vapors.[9]
-
Reagent Handling: this compound and 2-Naphthol can be harmful if swallowed or in contact with skin.[9] Sodium nitrite is an oxidizer and is toxic if swallowed.[9] Handle all chemicals with care.
-
Temperature Control: The diazotization reaction is exothermic. Strict temperature control is essential to prevent the decomposition of the unstable diazonium salt, which can be explosive if isolated in a dry, solid form.[5][6] Never allow the temperature to rise above 10°C, with an ideal range of 0-5°C.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Methyl-2-nitroaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Methyl-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
Crude this compound, often synthesized via the nitration of o-toluidine, may contain several types of impurities[1][2]:
-
Positional Isomers: Byproducts of the nitration reaction, such as 2-Methyl-3-nitroaniline, 2-Methyl-4-nitroaniline, and 2-Methyl-6-nitroaniline.[1][3]
-
Dinitrated Products: Over-nitration can lead to dinitrotoluene isomers.[1]
-
Oxidation Products: The strong oxidizing conditions of nitration can lead to the formation of dark, tarry materials.[3]
-
Inorganic Salts: Remnants from the synthesis and workup procedures.[2]
Q2: What is the most effective method for purifying crude this compound on a laboratory scale?
Recrystallization is the most common and effective method for purifying crude this compound.[2][4] This technique is based on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.[2] For achieving very high purity, especially for separating closely related isomers, column chromatography can be employed, although it is more resource-intensive.[3]
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[2] Impurities, on the other hand, should be either highly soluble or nearly insoluble in the solvent at all temperatures.[2] Ethanol (B145695) is a commonly recommended and effective solvent for the recrystallization of this compound.[2][4][5] Other potential solvents include methanol (B129727) and acetone.[2] this compound is also soluble in benzene, chloroform, and ether, but its solubility in water is very low.[6][7][8]
Q4: How can I assess the purity of my this compound sample after purification?
Several analytical techniques can be used to confirm the purity of the final product:
-
Melting Point: A sharp melting point that is consistent with the literature value indicates high purity. The reported melting point for this compound is typically in the range of 105-111°C.[6][9]
-
Thin-Layer Chromatography (TLC): TLC can be used to visually check for the presence of impurities. A pure sample should ideally show a single spot.[2]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are quantitative methods that can accurately determine the purity and identify the levels of specific impurities.[1][10]
-
Spectroscopy: ¹H NMR, ¹³C NMR, and FT-IR can be used to confirm the chemical structure of the purified compound.[10]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Purified Product | Excessive Solvent Usage: Using too much solvent during recrystallization will keep a significant portion of the product dissolved even after cooling.[2] | Use the minimum amount of hot solvent required to completely dissolve the crude material.[2] |
| Premature Crystallization: The product crystallizes in the funnel during hot filtration.[2] | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling down too quickly.[2] | |
| Product Loss During Washing: The purified crystals are redissolving in the washing solvent. | Wash the collected crystals with a minimal amount of ice-cold solvent.[2] | |
| Final Product is Oily or Fails to Crystallize | High Impurity Content: A high concentration of impurities can lower the melting point of the mixture, leading to an oily product.[2][10] | Consider a preliminary purification step like column chromatography before proceeding with recrystallization.[2][10] |
| Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or very small, impure crystals.[2] | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[2] | |
| Supersaturated Solution: The solution may be supersaturated and requires a nucleation site to begin crystallization. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[2][10] | |
| Purified Product is Still Colored | Colored Impurities Co-crystallizing: Some colored byproducts may have similar solubility profiles to the desired product. | Add a small amount of activated carbon (charcoal) to the hot solution before filtration. The activated carbon will adsorb the colored impurities.[2] |
| Incomplete Crystallization | Insufficient Cooling: The product has not fully precipitated out of the solution. | After cooling to room temperature, ensure the flask is placed in an ice bath for a sufficient amount of time to maximize crystal formation.[2] |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 152.15 g/mol | |
| Melting Point | 105-111 °C | [6][9] |
| Appearance | Yellow to orange crystalline powder | [2][6][7] |
| Purity (Standard Grade) | ~95% - 98% | [9][11] |
| Purity (High-Purity Grade) | >99.5% | [1] |
| Solubility | Soluble in ethanol, methanol, acetone, benzene, ether, chloroform; Insoluble in water. | [6][7][8][12] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol describes the most common method for purifying crude this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a fume hood, add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.[2]
-
Decolorization (Optional): If the solution is dark or highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, swirl the flask, and reheat to boiling for a few minutes.[2]
-
Hot Filtration: Preheat a funnel and a clean receiving Erlenmeyer flask. Quickly filter the hot solution through fluted filter paper to remove insoluble impurities and activated carbon (if used).[2]
-
Crystallization: Cover the flask containing the filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.[2]
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol allows for a quick qualitative assessment of the purification process.
-
Sample Preparation: Prepare dilute solutions of both the crude and the purified this compound in a suitable solvent, such as ethyl acetate.[2]
-
Spotting: On a silica (B1680970) gel TLC plate, use a capillary tube to spot the crude sample and the purified sample side-by-side. If available, also spot a reference standard.[2]
-
Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). Allow the solvent front to travel up the plate.[2]
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under UV light.[2] The purified sample should show a single, distinct spot, whereas the crude sample may exhibit multiple spots, indicating the presence of impurities.[2]
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 578-46-1 [chemicalbook.com]
- 7. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. Dyes Chemicals - 2 Methyl 5 Nitroaniline Dyes Grade Manufacturer and Supplier from Ahmedabad | Chandan Intermediates & Chemicals Pvt Ltd [chandanintermediate.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-Methyl-5-nitroaniline 95 99-55-8 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Methyl-2-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methyl-2-nitroaniline, a key intermediate in the production of various dyes and pigments.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the nitration of o-toluidine (B26562).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time after the addition of the nitrating agent.[3] 2. Suboptimal Reaction Conditions: Incorrect temperature or acid concentrations.[3] 3. Product Loss During Workup: The product may be lost during extraction, washing, or recrystallization.[3] | 1. Increase Reaction Time: Ensure the reaction is stirred for a sufficient duration after the nitrating mixture has been added.[3][4] 2. Optimize Conditions: Strictly maintain the reaction temperature, ideally between -10°C and 10°C.[1][3][4][5] Ensure the correct ratio of nitric acid to sulfuric acid is used.[3] 3. Minimize Losses: Use minimal volumes of ice-cold solvent for washing the product.[6] Consider back-extraction of aqueous layers to recover any dissolved product.[4] |
| High Levels of Isomeric Impurities (e.g., 2-Methyl-4-nitroaniline, 2-Methyl-6-nitroaniline) | 1. Direct Nitration without a Protecting Group: The protonated amino group in strongly acidic conditions is a meta-director, leading to a mixture of isomers.[3] 2. Incorrect Reaction Temperature: Temperature fluctuations can negatively affect regioselectivity.[3] | 1. Protect the Amino Group: Acetylate the o-toluidine to form N-acetyl-o-toluidine before nitration. This can alter the isomer distribution, followed by hydrolysis to yield the final product.[3] 2. Strict Temperature Control: Maintain a consistent and low reaction temperature (0°C to 10°C) throughout the addition of the nitrating mixture.[3] |
| Formation of Dark, Tarry Material | Oxidation of the Aniline (B41778): Nitric acid can oxidize the aniline, especially at elevated temperatures.[3] | Maintain Low Temperature: Ensure the temperature is kept low (0-10°C) during the addition of the nitrating mixture.[3] Using a protecting group on the amine can also decrease its susceptibility to oxidation.[3] |
| Product is Oily and Does Not Solidify | Presence of Impurities: Isomeric byproducts or unreacted starting material can lower the melting point and inhibit crystallization.[4] | Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[4] If this fails, column chromatography may be necessary for purification.[4] |
| No Precipitate Forms Upon Basification | 1. Insufficient Basification: The pH may not be high enough to precipitate the aniline product.[4] 2. Product is Too Dilute: The concentration of the product in the solution may be too low to precipitate. | 1. Check and Adjust pH: Use pH paper or a meter to ensure the solution is distinctly basic, adding more base if necessary.[4] 2. Concentrate the Solution: If the product is too dilute, consider carefully concentrating the solution. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the nitration of o-toluidine (2-methylaniline) using a mixture of concentrated nitric acid and sulfuric acid.[7] The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4]
Q2: Why is maintaining a low temperature so critical during the nitration of o-toluidine?
The nitration of aromatic compounds is a highly exothermic reaction.[4] Maintaining a low temperature, typically between -10°C and 10°C, is crucial for controlling the reaction rate and preventing undesirable side reactions, such as the formation of dinitrated products and other isomers.[4] High temperatures can also lead to the oxidation of the aniline, resulting in the formation of tar-like substances.[3]
Q3: What are the common isomeric byproducts, and how can their formation be minimized?
Common isomeric byproducts include 2-Methyl-3-nitroaniline, 2-Methyl-4-nitroaniline, and 2-Methyl-6-nitroaniline.[3] Their formation is due to the directing effects of the amino and methyl groups on the aromatic ring.[3] To minimize these byproducts, a common strategy is to protect the amino group by acetylation to form N-acetyl-o-toluidine before nitration.[3] This alters the directing effect and can lead to a cleaner reaction.
Q4: My crude product is highly colored. How can I decolorize it?
If the product is colored, it is likely due to the presence of impurities from side reactions or oxidation.[6] During recrystallization, after dissolving the crude product in a suitable hot solvent, you can add a small amount of activated charcoal to the solution.[6] The charcoal will adsorb the colored impurities, and it can then be removed by hot filtration.[6]
Q5: What is the best way to purify the final product?
Recrystallization is the most common and effective method for purifying crude this compound.[6] Suitable solvents for recrystallization include ethanol, methanol, and acetone.[6]
Q6: How can I confirm the identity and purity of my synthesized this compound?
The identity and purity of the final product can be confirmed using various analytical techniques. The melting point of the purified compound should be sharp and consistent with the literature value.[4] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR can be used to confirm the chemical structure.[4] Purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4][8]
Experimental Protocols
Protocol: Nitration of o-Toluidine to Synthesize this compound
This protocol is adapted from standard laboratory procedures for the nitration of o-toluidine.[1]
Materials and Reagents:
-
o-Toluidine (2-methylaniline)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 65-70%)
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
Preparation of the Amine Salt Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 3.9 mL of concentrated sulfuric acid. Cool the flask in an ice/salt bath to -10°C.[1]
-
Slowly add 500 mg (4.19 mmol) of o-toluidine to the cold, stirring sulfuric acid. Maintain the temperature below 10°C during the addition.[1]
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully add 0.9 mL of concentrated nitric acid to 0.9 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.[1]
-
Nitration: Add the cold nitrating mixture dropwise to the stirred amine salt solution over a period of 2 hours, ensuring the reaction temperature is maintained at -10°C.[5]
-
Reaction Quenching and Product Precipitation: After the addition is complete, allow the mixture to stir for an additional period. Then, pour the reaction mixture onto crushed ice.[9]
-
Neutralization and Isolation: Basify the mixture with a sodium hydroxide solution until the pH is distinctly basic. The orange precipitate of this compound should form.[5]
-
Collect the precipitate by filtration and wash it thoroughly with cold water.[4][5]
-
Purification: The crude product can be further purified by recrystallization from ethanol.[4][6]
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Methyl-5-nitroaniline | High Purity Reagent [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
Technical Support Center: Nitration of 5-Methyl-2-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 5-Methyl-2-nitroaniline. Our resources are designed to help you identify and resolve common side product formation issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the nitration of this compound?
The primary product expected from the nitration of this compound is 5-Methyl-2,4-dinitroaniline . This is due to the directing effects of the substituents on the aromatic ring. Under the strongly acidic conditions of nitration, the amino group is protonated to an anilinium ion (-NH₃⁺), which is a meta-director. The existing nitro group is also a meta-director, while the methyl group is an ortho-, para-director. The cumulative effect of these groups favors the introduction of the new nitro group at the C4 position.
Q2: What are the most common side products observed during the nitration of this compound?
The most common side products are positional isomers of the main product. Based on the directing effects of the substituents, you can anticipate the formation of:
-
5-Methyl-2,6-dinitroaniline : The methyl group also directs ortho to the C6 position.
-
5-Methyl-2,3-dinitroaniline : The protonated amino group directs meta to the C3 position.
-
Dinitrated by-products : In some cases, dinitrated by-products have been reported in similar reactions.[1]
The formation of oxidation products, resulting in dark, tarry materials, is also possible if the reaction temperature is not carefully controlled.[2]
Q3: What factors influence the formation of these side products?
The formation of isomeric side products is primarily influenced by the directing effects of the amino (-NH₂), methyl (-CH₃), and nitro (-NO₂) groups on the aromatic ring during electrophilic aromatic substitution.[2] In the strongly acidic nitration medium, the amino group is protonated to the anilinium ion (-NH₃⁺), which acts as a meta-director.[2] The interplay between the meta-directing anilinium and nitro groups, and the ortho-, para-directing methyl group, leads to a mixture of isomers.
Q4: How can I minimize the formation of unwanted isomers?
Controlling the regioselectivity of the nitration is key to minimizing side products. Here are some strategies:
-
Protecting the Amino Group : One common strategy is to protect the amino group, for example, by acetylation to form an acetamide. The acetyl group is less activating than the amino group but remains an ortho-, para-director. This alteration of the directing effect, combined with the steric hindrance of the acetyl group, can modify the isomer distribution.[2]
-
Strict Temperature Control : Maintaining a low reaction temperature (typically between 0°C and 10°C) is crucial to minimize the formation of by-products and prevent oxidation of the aniline (B41778).[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of isomeric side products (e.g., 5-Methyl-2,6-dinitroaniline) | Direct nitration without a protecting group. Incorrect reaction temperature affecting regioselectivity. | Protect the amino group by acetylation to form N-acetyl-5-methyl-2-nitroaniline before nitration. Strictly maintain the reaction temperature between 0°C and 10°C. |
| Formation of dark, tarry material | Oxidation of the aniline by nitric acid. Reaction temperature is too high. | Ensure the temperature is kept low (0-10°C) during the addition of the nitrating mixture. Consider using a protecting group for the amine to reduce its sensitivity to oxidation. |
| Low overall yield | Incomplete reaction. Significant side product formation. Loss of product during workup and purification. | Increase the reaction time after the addition of the nitrating agent. Optimize reaction conditions (temperature, acid concentration) to favor the desired product. Employ careful purification techniques such as fractional crystallization to isolate the desired product. |
Experimental Protocols
Protocol: Nitration of this compound
This protocol is adapted from standard procedures for the nitration of substituted anilines.[3]
Materials and Reagents:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Sodium Hydroxide (B78521) (NaOH) or Ammonium (B1175870) Hydroxide (NH₄OH)
-
Distilled Water
-
Ice
-
Ethanol (B145695) (for recrystallization)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice/salt bath
-
Beakers
-
Büchner funnel and filtration flask
-
pH paper or pH meter
Procedure:
-
Preparation of the Amine Salt Solution:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add a calculated amount of concentrated sulfuric acid.
-
Cool the flask in an ice/salt bath to 0°C.
-
Slowly add this compound to the cold, stirring sulfuric acid. Maintain the temperature below 10°C during the addition. This forms the corresponding anilinium sulfate (B86663) salt.
-
-
Preparation of the Nitrating Mixture:
-
In a separate beaker, carefully prepare the nitrating mixture by adding the required amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid.
-
Cool this mixture in an ice bath.
-
-
Nitration Reaction:
-
Add the cold nitrating mixture dropwise to the stirred amine salt solution using a dropping funnel over a period of 1-2 hours.
-
It is critical to maintain the reaction temperature at 0-5°C throughout the addition to minimize the formation of by-products.
-
-
Reaction Quenching and Precipitation:
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes.
-
Carefully pour the reaction mixture onto a beaker containing crushed ice.
-
-
Neutralization:
-
Place the beaker in an ice bath and slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide or ammonium hydroxide until the solution is basic (pH > 8).
-
A precipitate of the dinitro product will form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold water to remove any residual acid and inorganic salts.
-
The crude product can be purified by recrystallization from ethanol to yield the purified 5-Methyl-2,4-dinitroaniline.
-
Visualizations
Caption: Reaction pathway for the nitration of this compound.
Caption: Troubleshooting workflow for side product formation.
References
stability and storage conditions for 5-Methyl-2-nitroaniline
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 5-Methyl-2-nitroaniline.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the handling and storage of this compound.
Issue 1: Discoloration of the Compound (Darkening or Change in Color)
-
Possible Cause 1: Exposure to Air.
-
Explanation: this compound is sensitive to prolonged exposure to air, which can lead to oxidation and subsequent discoloration.[1]
-
Solution: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon). Keep containers tightly sealed when not in use.
-
-
Possible Cause 2: Exposure to Light.
-
Explanation: Like many nitroaromatic compounds, this compound may be sensitive to light, which can induce photochemical degradation.
-
Solution: Store the compound in amber or opaque containers to protect it from light. Work with the compound in a dimly lit area or use light-blocking shields.
-
-
Possible Cause 3: Incompatible Storage Conditions.
-
Explanation: Storing the compound near incompatible materials such as strong oxidizing agents, acids, acid chlorides, acid anhydrides, or chloroformates can cause chemical reactions leading to discoloration and degradation.[1]
-
Solution: Ensure that this compound is stored separately from these incompatible substances. Refer to the safety data sheet (SDS) for a complete list of incompatible materials.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause 1: Degradation of Stock Solutions.
-
Explanation: Solutions of this compound, especially in certain solvents, may degrade over time, leading to lower than expected concentrations and inconsistent results.
-
Solution: Prepare fresh stock solutions for each experiment whenever possible. If storing solutions, keep them at refrigerated temperatures in tightly sealed, light-protected containers. It is advisable to perform a quick purity check (e.g., by HPLC) on older stock solutions before use.
-
-
Possible Cause 2: Contamination.
-
Explanation: Contamination from glassware, spatulas, or cross-contamination from other reagents can introduce impurities that may interfere with experiments.
-
Solution: Use thoroughly cleaned and dried glassware. Employ dedicated spatulas and weighing boats for handling this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, this compound should be kept in a tightly closed container under an inert atmosphere.[2] It is recommended to store it at refrigerated temperatures in a cool, dry, and well-ventilated place away from heat and sources of ignition.[2][3] The storage area should be secure, and the compound should be stored away from incompatible materials.
Q2: Is this compound sensitive to moisture?
A2: Yes, it is advisable to protect this compound from moisture.[4] The compound should be stored in a dry environment, and containers should be kept tightly sealed to prevent the ingress of atmospheric moisture.
Q3: What are the signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color from its typical yellow or orange powder appearance to a darker shade.[1][2] A change in physical form, such as clumping, may also indicate moisture absorption. For a definitive assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to detect and quantify degradation products.
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers.[1][2] Contact with these substances should be avoided to prevent vigorous or hazardous reactions.
Q5: How should I handle spills of this compound?
A5: In case of a small spill, you should first remove all sources of ignition.[2] Then, dampen the solid spill material with 60-70% ethanol (B145695) and transfer it to a suitable container.[2] Use absorbent paper dampened with 60-70% ethanol to clean the area, and seal all contaminated materials in a vapor-tight plastic bag for proper disposal.[2] The contaminated surfaces should be washed with 60-70% ethanol followed by a soap and water solution.[2]
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8 °C) | To minimize thermal degradation. |
| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon) | To prevent oxidation due to sensitivity to prolonged air exposure.[1] |
| Light | Protected from light (e.g., amber vials, opaque containers) | To prevent photodegradation. |
| Moisture | Dry, tightly sealed container | To prevent hydrolysis and physical changes. |
| Incompatibilities | Store away from acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers | To avoid hazardous chemical reactions.[1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Objective: To assess the stability of this compound under various stress conditions.
-
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1N HCl to the sample solution. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 1N NaOH to the sample solution. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the sample solution. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solid State): Store the solid compound in an oven at 70°C for 48 hours.
-
Photodegradation (Solution): Expose the sample solution in a transparent container to a light source (as per ICH Q1B guidelines) for a defined period.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).
-
Column Temperature: 30°C.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
optimizing reaction conditions for 5-Methyl-2-nitroaniline synthesis
Technical Support Center: Synthesis of 5-Methyl-2-nitroaniline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and process diagrams to help optimize your reaction conditions and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound? A1: The most common laboratory and industrial method for synthesizing this compound (also known as 5-nitro-o-toluidine) is through the electrophilic aromatic substitution (nitration) of 2-methylaniline (o-toluidine) using a mixed acid nitrating agent, typically a combination of concentrated nitric acid and sulfuric acid.[1][2]
Q2: What is the role of concentrated sulfuric acid in this reaction? A2: Sulfuric acid serves two main purposes. First, it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species that nitrates the aromatic ring. Second, it acts as a solvent for the reaction.[3]
Q3: What are the most common byproducts, and why do they form? A3: The most common byproducts are positional isomers such as 2-Methyl-3-nitroaniline, 2-Methyl-4-nitroaniline, and 2-Methyl-6-nitroaniline.[4] Their formation is due to the directing effects of the amino (-NH₂) and methyl (-CH₃) groups on the o-toluidine (B26562) ring. Both are ortho-, para-directing groups. However, in the strongly acidic reaction medium, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director. This interplay of directing effects leads to a mixture of isomers.[1][4]
Q4: How can I minimize the formation of isomeric byproducts? A4: A common strategy to improve regioselectivity is to protect the amino group by converting it to an acetamide (B32628) (-NHCOCH₃) before nitration. The acetyl group is less activating than an amino group but is still an ortho-, para-director. This change, combined with steric hindrance, can alter the isomer distribution in favor of the desired 5-nitro product after hydrolysis.[4] Strict control of the reaction temperature is also critical for minimizing byproduct formation.[1]
Q5: How can I confirm the identity and purity of my final product? A5: The identity and purity of this compound can be confirmed using several analytical techniques. The melting point of the purified compound should be sharp and consistent with the literature value. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR can confirm the chemical structure, while purity can be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.[3][4]2. Significant byproduct formation.[4]3. Loss of product during workup and purification.[3][4] | 1. Increase the reaction time after the addition of the nitrating agent is complete.[3][4]2. Optimize reaction conditions, particularly by maintaining a strict low temperature (-10°C to 10°C).[3][4]3. Minimize the volume of washing solvent and use ice-cold solvent. Consider back-extraction of aqueous layers with a suitable organic solvent.[3] |
| Formation of Dark, Tarry Material | 1. Oxidation of the aniline (B41778) by nitric acid.[4]2. Reaction temperature is too high.[4] | 1. Ensure the temperature is strictly maintained between 0°C and 10°C (ideally -10°C) during the addition of the nitrating mixture.[1][4]2. Consider protecting the amine group via acetylation to reduce its susceptibility to oxidation.[4] |
| Product is Oily and Does Not Solidify | 1. Presence of impurities (e.g., isomeric byproducts, unreacted starting material) lowering the melting point.[3]2. Insufficient cooling during precipitation.[3] | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[3]2. If crystallization fails, purify the oil using column chromatography before attempting recrystallization again.[3]3. Ensure the reaction mixture is poured into a sufficient amount of crushed ice and is thoroughly cooled.[3] |
| No Precipitate Forms Upon Basification | 1. Insufficient basification (pH is not high enough).[3]2. The product is too dilute to precipitate.[3] | 1. Carefully check the pH with pH paper or a meter and add more base (e.g., NaOH solution) until the solution is distinctly basic.[3]2. If the volume is large, consider concentrating the solution by removing some water under reduced pressure to induce precipitation.[3] |
| Low Purity / Presence of Isomers in Final Product | 1. Suboptimal reaction conditions (e.g., temperature fluctuations).[3]2. Ineffective purification method.[4] | 1. Maintain precise temperature control throughout the reaction. Use an efficient ice-salt bath.[3][4]2. Employ fractional crystallization, as isomers may have different solubilities.[4]3. For high purity, recrystallize the crude product from a suitable solvent like ethanol (B145695).[6] Preparative column chromatography is another option.[3][4] |
Experimental Protocols
Protocol: Synthesis of this compound via Nitration of o-Toluidine
This protocol is adapted from standard laboratory procedures for the nitration of o-toluidine.[1][5]
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.[1]
-
Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1]
-
The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.[1]
-
o-Toluidine and this compound are toxic. Avoid inhalation, ingestion, and skin contact.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| o-Toluidine (2-Methylaniline) | 107.15 | 500 mg | 4.67 |
| Conc. Sulfuric Acid (H₂SO₄, 98%) | 98.08 | 3.9 mL + 0.9 mL | - |
| Conc. Nitric Acid (HNO₃, ~68%) | 63.01 | 0.9 mL | - |
| Sodium Hydroxide (B78521) (NaOH) | 40.00 | As needed for basification | - |
| Ice and Distilled Water | - | As needed | - |
Procedure:
-
Preparation of the Amine Salt: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 3.9 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to -10 °C.[1]
-
Slowly and carefully add 500 mg (4.67 mmol) of o-toluidine to the cold, stirring sulfuric acid, ensuring the temperature is maintained below 10 °C. This step forms the o-toluidinium sulfate (B86663) salt.[1]
-
Preparation of the Nitrating Mixture: In a separate, pre-cooled beaker, carefully add 0.9 mL of concentrated nitric acid to 0.9 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.[1]
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the o-toluidinium sulfate solution using a dropping funnel over approximately 2 hours. It is critical to maintain the internal reaction temperature at -10 °C throughout the addition to minimize byproduct formation.[1][2][5]
-
Reaction Quench and Precipitation: After the addition is complete, allow the mixture to stir for a short period at -10 °C. Then, carefully pour the reaction mixture onto a sufficient amount of crushed ice in a beaker.[1][2]
-
Basification: Slowly neutralize the acidic solution by adding a concentrated sodium hydroxide (NaOH) solution with cooling until the solution is distinctly basic. A yellow-orange precipitate of this compound will form.[1][2]
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acid and inorganic salts.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to yield yellow crystalline solids.[2][6]
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Logic of isomeric byproduct formation due to directing groups.
References
Technical Support Center: Crystallization of 5-Methyl-2-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 5-Methyl-2-nitroaniline. The information is intended for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an aromatic organic compound with the chemical formula C₇H₈N₂O₂. It is used as an intermediate in the synthesis of various chemical compounds, including dyes and pharmaceuticals. It typically appears as a yellow to orange crystalline solid.
Q2: What are the key physical properties of this compound relevant to its crystallization?
Key physical properties include its melting point, which is approximately 110-111 °C, and its solubility profile. It is known to be sensitive to prolonged air exposure and is insoluble in water.[1]
Q3: Which solvents are suitable for the recrystallization of this compound?
Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound, often yielding high-quality crystals upon slow evaporation.[2] Other potential solvents for related nitroaniline compounds include acetone (B3395972) and ether.
Q4: What are the common impurities that can hinder the crystallization of this compound?
Common impurities may include unreacted starting materials from its synthesis, isomeric byproducts (such as other methyl-nitroaniline isomers), and degradation products formed due to exposure to air or high temperatures. The presence of these impurities can lower the melting point and inhibit proper crystal formation, sometimes leading to an oily product.
Troubleshooting Crystallization of this compound
This section addresses specific issues that may arise during the crystallization of this compound in a question-and-answer format.
Problem 1: No crystals are forming, even after cooling the solution.
-
Possible Cause 1: The solution is not sufficiently saturated.
-
Solution: The concentration of this compound in the solvent may be too low. Try to carefully evaporate some of the solvent to increase the concentration of the solute. Be cautious not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.
-
-
Possible Cause 2: The cooling process is too rapid.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of larger, purer crystals.
-
-
Possible Cause 3: Nucleation has not been initiated.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This can create microscopic scratches that provide nucleation sites for crystal growth. Alternatively, if available, add a small seed crystal of pure this compound to the solution to initiate crystallization.
-
Problem 2: The product separates as an oil instead of crystals ("oiling out").
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
-
Solution: Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the hot solution before cooling. This can lower the overall solubility and encourage crystallization. Alternatively, select a solvent with a lower boiling point for recrystallization.
-
-
Possible Cause 2: High concentration of impurities.
-
Solution: Impurities can depress the melting point of the compound, leading to oiling out. Consider purifying the crude product by another method, such as column chromatography, before attempting recrystallization. Adding a small amount of activated charcoal to the hot solution before filtration can also help remove colored impurities.
-
Problem 3: The resulting crystals are discolored (e.g., dark yellow or brown).
-
Possible Cause 1: Presence of colored impurities.
-
Solution: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb many of the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
-
Possible Cause 2: Oxidation of the aniline.
-
Solution: Aniline compounds can be susceptible to air oxidation, which can lead to discoloration. If possible, perform the crystallization under an inert atmosphere (e.g., nitrogen or argon), especially if the solution is heated for an extended period.
-
Problem 4: The yield of recovered crystals is low.
-
Possible Cause 1: Too much solvent was used.
-
Solution: Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
-
Possible Cause 2: Premature crystallization during hot filtration.
-
Solution: To prevent the product from crystallizing in the funnel during hot filtration, preheat the funnel and the receiving flask. If crystals do form in the funnel, they can often be redissolved by washing with a small amount of the hot recrystallization solvent.
-
-
Possible Cause 3: Loss of product during washing.
-
Solution: After collecting the crystals by filtration, wash them with a minimal amount of ice-cold solvent. Using a large volume of solvent or solvent that is not sufficiently cold can lead to the redissolving of a portion of the purified product.
-
Data Presentation
Solubility of a Structurally Related Isomer
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |
| Water | 19 | 1 | [3][4] |
| Ethanol | Not Specified | Soluble | [3][4] |
| Ether | Not Specified | Soluble | [3] |
| Acetone | Not Specified | Soluble | [3][4] |
| Chloroform | Not Specified | Soluble | [4] |
| Benzene | Not Specified | Soluble | [4] |
| Methanol | Not Specified | Slightly Soluble | [5] |
Experimental Protocols
Recrystallization of this compound from Ethanol
This protocol is adapted from a standard procedure for the recrystallization of nitroaniline compounds.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Activated charcoal (optional)
-
Deionized water
-
Ice
Equipment:
-
Erlenmeyer flasks (two, appropriately sized)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Short-stemmed glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethanol and begin heating the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid just completely dissolves. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.
-
Hot Filtration: Preheat a second Erlenmeyer flask and the short-stemmed glass funnel. Place a piece of fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper into the clean, preheated flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for a period of time. The final product can be further dried in a desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for the crystallization of this compound.
Caption: A step-by-step workflow for the recrystallization of this compound.
References
Technical Support Center: Purification of 5-Methyl-2-nitroaniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of commercial 5-Methyl-2-nitroaniline. Below you will find frequently asked questions, troubleshooting advice, and a detailed experimental protocol to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in commercial this compound?
Commercial this compound is typically synthesized by the nitration of m-toluidine. This process can result in several impurities, including:
-
Unreacted Starting Material: m-Toluidine.
-
Positional Isomers: Other nitrated forms of m-toluidine, such as 3-Methyl-2-nitroaniline, 3-Methyl-4-nitroaniline, and 5-Methyl-4-nitroaniline.
-
Over-nitrated Byproducts: Dinitrated toluene (B28343) derivatives.
-
Colored Impurities: Oxidation or decomposition products that can give the crude material a dark or discolored appearance.
Q2: What is the most effective method for purifying this compound in a laboratory setting?
Recrystallization is a highly effective and commonly used method for purifying solid organic compounds like this compound. The technique relies on the differences in solubility between the desired compound and its impurities in a selected solvent at varying temperatures. Ethanol (B145695) has been shown to be a suitable solvent for this purpose.[1]
Q3: My purified product is still colored. What can I do?
If the recrystallized product remains colored, it is likely due to trace impurities that co-crystallize. To address this, you can add a small amount of activated carbon (charcoal) to the hot, dissolved solution before the filtration step. The activated carbon will adsorb the colored impurities. Use approximately 1-2% of the solute's weight in activated carbon, and be cautious not to add it to a boiling solution to prevent sudden, vigorous boiling.
Q4: After cooling the solution, no crystals have formed. What should I do?
If crystallization does not occur upon cooling, the solution may be supersaturated or not concentrated enough. You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.
-
Further Cooling: Place the flask in an ice bath to further decrease the solubility of the compound and promote precipitation.
-
Reducing Solvent: If the initial amount of solvent was too large, you can gently heat the solution to evaporate some of the solvent and re-cool it.
Q5: The product "oiled out" instead of forming crystals. How can I fix this?
An oily precipitate can form if the cooling rate is too fast or if there is a high concentration of impurities, which can depress the melting point of the mixture. To resolve this, try reheating the solution to redissolve the oil. Then, allow the solution to cool much more slowly to room temperature before placing it in an ice bath. If the problem persists, a pre-purification step like column chromatography may be necessary to remove the bulk of the impurities.
Impurity Data Presentation
The table below summarizes the melting points of this compound and its common process-related impurities. This data is crucial for assessing purity, as a broad or depressed melting range of the purified product often indicates the presence of residual impurities.
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) |
| This compound | CH₃C₆H₃(NO₂)NH₂ | 152.15 | 110-111[2][3] |
| m-Toluidine (Starting Material) | CH₃C₆H₄NH₂ | 107.15 | -30[4] |
| 2-Methyl-5-nitroaniline (Isomer) | CH₃C₆H₃(NO₂)NH₂ | 152.15 | 107-111[5] |
| 3-Methyl-4-nitroaniline (Isomer) | CH₃C₆H₃(NO₂)NH₂ | 152.15 | 136-141[6][7][8][9] |
| 4-Methyl-3-nitroaniline (Isomer) | CH₃C₆H₃(NO₂)NH₂ | 152.15 | 74-77[10] |
| 2-Methyl-3-nitroaniline (Isomer) | CH₃C₆H₃(NO₂)NH₂ | 152.15 | 88-90[11] |
Experimental Protocol: Recrystallization from Ethanol
This protocol provides a detailed methodology for the purification of commercial this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Activated Carbon (optional)
-
Deionized Water
Equipment:
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Glass funnel (short-stemmed)
-
Fluted filter paper
-
Büchner funnel and vacuum flask
-
Vacuum source
-
Watch glass
-
Spatula
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with gentle stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent to ensure maximum recovery.
-
Decolorization (Optional): If the solution is darkly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the flask, swirl, and gently reheat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated glass funnel with fluted filter paper into a second, clean Erlenmeyer flask. This step removes any insoluble impurities and activated carbon. Preheating the funnel and flask prevents premature crystallization of the product.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (110-111 °C) indicates a high degree of purity.
Visualizations
Below are diagrams illustrating the troubleshooting logic and the experimental workflow for the purification process.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. This compound 95 578-46-1 [sigmaaldrich.com]
- 3. This compound | 578-46-1 [chemicalbook.com]
- 4. m-Toluidine CAS#: 108-44-1 [m.chemicalbook.com]
- 5. 2-甲基-5-硝基苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-Methyl-4-nitroaniline | 611-05-2 [amp.chemicalbook.com]
- 8. 3-Methyl-4-nitroaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 3-Methyl-4-nitroaniline, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. cionpharma.com [cionpharma.com]
- 11. saflikpharma.com [saflikpharma.com]
Technical Support Center: 5-Methyl-2-nitroaniline Waste Management
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of 5-Methyl-2-nitroaniline waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also suspected of causing cancer.[1][2] Additionally, it is harmful to aquatic life with long-lasting effects.[1][2] Structurally similar chemicals may also cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[3][4][5]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: Appropriate PPE is crucial to minimize exposure. This includes:
-
Eye and Face Protection: Safety glasses with side shields or chemical safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards.[1][6]
-
Skin Protection: Chemical-resistant gloves and impervious protective clothing are necessary to prevent skin contact.[6][7]
-
Respiratory Protection: For weighing or diluting the chemical, a NIOSH-approved half-face respirator with a combination filter for organic vapors, acid gases, and particulates is recommended.[3][6] In case of exceeded exposure limits or for firefighting, a self-contained breathing apparatus (SCBA) is mandatory.[6]
Q3: How should I store this compound and its waste?
A3: Store the chemical and its waste in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][3][7] Keep it away from incompatible materials such as acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers.[1][3][4][8]
Q4: What should I do in case of a small spill?
A4: For small spills, first, remove all sources of ignition.[3][8] Dampen the solid spill material with 60-70% ethanol (B145695) and transfer it to a suitable container for disposal.[3][8] Use absorbent paper dampened with the same ethanol solution to clean up any remaining material.[3][8] Seal the contaminated materials in a vapor-tight plastic bag for eventual disposal.[3][8] Finally, wash the contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[3][8]
Q5: How must this compound waste be disposed of?
A5: this compound and any contaminated materials must be treated as hazardous waste.[9] Do not dispose of it in regular trash or down the drain.[9] The waste should be collected in a dedicated, clearly labeled, and sealed container.[6][9] Disposal must be handled by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[9][10][11]
Q6: What are the hazardous decomposition products of this compound?
A6: When heated to decomposition, this compound can emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][5]
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol [4][12] |
| Appearance | Yellow leaflets or orange powder[3][5] |
| Melting Point | 110-111 °C[4][5][12] |
| Boiling Point | 312.4 ± 22.0 °C (Predicted)[5] |
| Solubility | Insoluble in water[3][4][5] |
| Storage Temperature | Refrigerated temperatures, under an inert atmosphere[3][5] |
Experimental Protocols
Protocol for Small Spill Cleanup
-
Immediate Actions:
-
Don PPE:
-
Containment and Cleanup:
-
Dampen the spilled solid material with 60-70% ethanol to prevent dust generation.[3][8]
-
Carefully transfer the dampened material into a designated hazardous waste container using a scoop or shovel.[1]
-
Use absorbent paper dampened with 60-70% ethanol to wipe the spill area and pick up any remaining residue.[3][8]
-
Place all contaminated absorbent materials and any contaminated clothing into a vapor-tight plastic bag.[3][8]
-
-
Decontamination:
-
Waste Disposal:
Mandatory Visualization
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. 5.imimg.com [5.imimg.com]
- 2. lobachemie.com [lobachemie.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound | 578-46-1 [chemicalbook.com]
- 5. This compound CAS#: 578-46-1 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. benchchem.com [benchchem.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. hopemaxchem.com [hopemaxchem.com]
- 12. 5-甲基-2-硝基苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]
safe handling procedures for 5-Methyl-2-nitroaniline in the lab
This technical support center provides essential safety information and handling procedures for laboratory personnel working with 5-Methyl-2-nitroaniline. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.
Hazard Identification and Safety Data
This compound is a chemical compound that presents several hazards. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] Prolonged or repeated exposure may cause damage to organs.[2][3] Structurally similar chemicals have been associated with methemoglobinemia.[4][5] It is crucial to handle this substance with appropriate safety precautions in a well-ventilated area or under a chemical fume hood.[1][3][6]
| Property | Value | Source |
| CAS Number | 578-46-1 | |
| Molecular Formula | C7H8N2O2 | [5] |
| Molecular Weight | 152.15 g/mol | [5] |
| Appearance | Yellow leaflets or orange powder | [4] |
| Melting Point | 110-111 °C | |
| Signal Word | Danger | |
| Hazard Statements | H301 + H311 + H331 (Toxic if swallowed, in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects) |
Experimental Protocol: Weighing and Diluting this compound
This protocol outlines the safe procedure for weighing and preparing a solution of this compound.
Materials:
-
This compound solid
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and a NIOSH-approved respirator.[4][7]
Procedure:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Work within a certified chemical fume hood.
-
Don all required PPE.
-
-
Weighing:
-
Place a weighing paper or boat on the analytical balance and tare it.
-
Carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed solid into a beaker.
-
Add a small amount of the chosen solvent to the beaker to wet the solid.
-
If necessary, use a magnetic stirrer to aid in dissolution.
-
Once dissolved, quantitatively transfer the solution to the volumetric flask.
-
Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.
-
Add solvent to the volumetric flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
-
Cleanup:
-
Dispose of the weighing paper and any contaminated materials in a designated hazardous waste container.
-
Clean the spatula and any glassware used with an appropriate solvent, collecting the waste for proper disposal.
-
Wipe down the work surface in the fume hood.
-
Remove PPE and wash hands thoroughly.
-
Troubleshooting Guide & FAQs
Q1: What should I do if I spill this compound powder?
A1: In case of a small spill, first, remove all sources of ignition.[4] Dampen the spilled solid with 60-70% ethanol (B145695) to prevent dust formation.[4] Then, transfer the dampened material to a suitable, labeled container for hazardous waste.[4] Use absorbent paper dampened with the same ethanol solution to clean the area, followed by a soap and water wash.[4] Seal all contaminated materials, including any contaminated clothing, in a vapor-tight plastic bag for disposal.[4] For larger spills, evacuate the area and follow your institution's emergency procedures.
Q2: What are the immediate first aid measures in case of exposure?
A2:
-
Eyes: Immediately flush with water or normal saline for 20-30 minutes, removing contact lenses if present.[4] Seek immediate medical attention.[4]
-
Skin: Immediately flood the affected skin with water while removing contaminated clothing.[4] Wash the affected area thoroughly with soap and water.[4] Seek immediate medical attention if symptoms like redness or irritation develop.[4]
-
Inhalation: Remove the person to fresh air.[1] If breathing is difficult or stops, provide artificial respiration or oxygen.[3] Call a physician immediately.[1][3]
-
Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[8] Call a physician immediately.[1]
Q3: How should I store this compound?
A3: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] It should be stored locked up and away from incompatible materials such as acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers.[4][6] The container should be kept under an inert atmosphere and at refrigerated temperatures.[4]
Q4: What type of personal protective equipment (PPE) is required?
A4: The following PPE is mandatory when handling this compound:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[7]
-
Skin Protection: A lab coat and chemical-resistant gloves.[1][7]
-
Respiratory Protection: When weighing or handling the powder, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[4][7]
Q5: How should I dispose of waste containing this compound?
A5: Dispose of all waste containing this chemical as hazardous waste in accordance with local, regional, and national regulations.[2][6] Do not flush it down the drain.[3][6]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. lobachemie.com [lobachemie.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | 578-46-1 [chemicalbook.com]
- 6. 5.imimg.com [5.imimg.com]
- 7. benchchem.com [benchchem.com]
- 8. synquestlabs.com [synquestlabs.com]
Validation & Comparative
A Comparative Guide to the Isomers of 5-Methyl-2-nitroaniline for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties, synthesis, and potential applications of the ten structural isomers of 5-methyl-2-nitroaniline.
This guide offers a comprehensive comparison of the structural isomers of this compound, providing researchers, scientists, and drug development professionals with essential data to inform their work. The positioning of the methyl, nitro, and amino groups on the benzene (B151609) ring significantly influences the physicochemical properties, reactivity, and potential applications of these compounds. This document summarizes key experimental data, outlines detailed methodologies for property determination, and visualizes structural relationships and experimental workflows.
Physicochemical Properties
The arrangement of substituents on the benzene ring directly impacts properties such as melting point, boiling point, solubility, and acidity (pKa). These properties are critical for predicting the behavior of these isomers in various experimental and physiological conditions. The following table summarizes the available data for the ten structural isomers of this compound.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Methyl-3-nitroaniline | 603-83-8 | C₇H₈N₂O₂ | 152.15 | 92 | 295 |
| 2-Methyl-4-nitroaniline | 99-52-5 | C₇H₈N₂O₂ | 152.15 | 131-133 | 313 |
| 2-Methyl-5-nitroaniline | 99-55-8 | C₇H₈N₂O₂ | 152.15 | 107-109 | - |
| 2-Methyl-6-nitroaniline | 570-24-1 | C₇H₈N₂O₂ | 152.15 | 96-97 | - |
| 3-Methyl-2-nitroaniline | 601-87-6 | C₇H₈N₂O₂ | 152.15 | 55-58 | - |
| 3-Methyl-4-nitroaniline | 611-05-2 | C₇H₈N₂O₂ | 152.15 | 134-136 | - |
| This compound | 578-46-1 | C₇H₈N₂O₂ | 152.15 | 109-111 | - |
| 4-Methyl-2-nitroaniline | 89-62-3 | C₇H₈N₂O₂ | 152.15 | 115-117 | 270 |
| 4-Methyl-3-nitroaniline | 119-32-4 | C₇H₈N₂O₂ | 152.15 | 77-80 | 302 |
| N-Methyl-4-nitroaniline | 100-15-2 | C₇H₈N₂O₂ | 152.15 | 152-154 | - |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to chemical research. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.
Procedure:
-
A small sample of the crystalline isomer is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).
-
The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Boiling Point Determination (Microscale)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath).
Procedure:
-
A small amount of the liquid isomer (or molten solid) is placed in the small test tube.
-
The capillary tube is placed inside the test tube with the open end down.
-
The apparatus is gently heated in the heating bath.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination (Isothermal Shake-Flask Method)
Objective: To determine the concentration of a saturated solution of the isomer in a specific solvent at a given temperature.
Apparatus: Vials with screw caps, constant temperature shaker bath, analytical balance, filtration device (e.g., syringe filter), and a suitable analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).
Procedure:
-
An excess amount of the solid isomer is added to a known volume of the solvent in a vial.
-
The vial is sealed and placed in a constant temperature shaker bath.
-
The mixture is agitated until equilibrium is reached (typically 24-72 hours).
-
The suspension is allowed to settle, and a clear aliquot of the supernatant is carefully withdrawn and filtered.
-
The concentration of the solute in the filtrate is determined using a pre-calibrated analytical method.
pKa Determination (Spectrophotometric Method)
Objective: To determine the acid dissociation constant of the anilinium ion of the isomer.
Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, and a set of buffers with known pH values.
Procedure:
-
A stock solution of the isomer is prepared in a suitable solvent (e.g., methanol).
-
A series of solutions are prepared by diluting the stock solution with buffers of different pH values.
-
The UV-Vis spectrum of each solution is recorded.
-
The absorbance at a wavelength where the protonated and deprotonated forms of the aniline (B41778) have significantly different absorptivities is measured for each solution.
-
The pKa is calculated from the plot of absorbance versus pH using the Henderson-Hasselbalch equation.
Reactivity and Potential Applications
The electronic effects of the methyl (electron-donating) and nitro (electron-withdrawing) groups, along with their positions relative to the amino group, govern the reactivity of these isomers.
-
Basicity: The pKa of the conjugate acid (anilinium ion) is a measure of the basicity of the amino group. The electron-withdrawing nitro group generally decreases the basicity of the aniline. The position of the nitro group relative to the amino group determines the extent of this effect through inductive and resonance effects.
-
Electrophilic Aromatic Substitution: The amino group is a strong activating and ortho-, para-directing group, while the nitro group is a strong deactivating and meta-directing group. The outcome of electrophilic substitution reactions on the aromatic ring will depend on the interplay of these directing effects.
-
Nucleophilic Aromatic Substitution: The presence of a strong electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic attack, particularly when the nitro group is ortho or para to a leaving group.
Applications:
The primary application of many methyl-nitroaniline isomers is as intermediates in the synthesis of azo dyes and pigments. However, their structural motifs are also found in compounds with biological activity, making them of interest in drug discovery and development. For instance, nitroaromatic compounds can be bioreduced in hypoxic environments, a property that has been exploited in the design of hypoxia-activated prodrugs for cancer therapy. The varied substitution patterns of these isomers offer a platform for tuning the electronic and steric properties of potential drug candidates.
Visualizations
Isomer Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a this compound isomer.
Caption: A generalized workflow for the synthesis and subsequent characterization of a methyl-nitroaniline isomer.
Structural Relationship of this compound Isomers
This diagram illustrates the structural relationships between the ten isomers based on the substitution pattern on the benzene ring.
Caption: Classification of the ten structural isomers based on the parent toluidine or N-alkylation.
A Comparative Analysis of 5-Methyl-2-nitroaniline and 3-Methyl-2-nitroaniline: Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 5-Methyl-2-nitroaniline and 3-Methyl-2-nitroaniline. The distinct placement of the methyl and nitro groups on the aniline (B41778) ring significantly influences the electron density distribution, steric hindrance, and, consequently, the behavior of these isomers in various chemical transformations. This analysis is supported by established principles of physical organic chemistry and available experimental data for related compounds.
Molecular Structure and Electronic Properties
The reactivity of an aromatic compound is fundamentally governed by the electronic effects of its substituents. In the case of methyl-nitroanilines, we have an electron-donating group (EDG), the methyl group (-CH₃), and an electron-withdrawing group (EWG), the nitro group (-NO₂), in addition to the activating amino group (-NH₂).
-
This compound: The methyl group is para to the amino group and meta to the nitro group. The amino group is ortho to the nitro group. This arrangement leads to a complex interplay of electronic effects. The activating effect of the amino group and the weak activating effect of the methyl group are in opposition to the strong deactivating effect of the nitro group. An intramolecular hydrogen bond can form between the amino group and the ortho-nitro group, which can influence reactivity.[1]
-
3-Methyl-2-nitroaniline: The methyl group is meta to the amino group and ortho to the nitro group. The amino group is also ortho to the nitro group. In this isomer, the methyl group's electron-donating effect is less pronounced on the positions activated by the amino group. The steric hindrance around the nitro group is increased by the adjacent methyl group.
Table 1: Comparison of Structural and Spectroscopic Properties
| Property | This compound | 3-Methyl-2-nitroaniline |
| CAS Number | 578-46-1 | 601-87-6 |
| Molecular Formula | C₇H₈N₂O₂ | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol | 152.15 g/mol |
| Appearance | Yellow leaflets or orange powder | Solid |
| Melting Point | 110-111 °C | Not readily available |
| ¹H NMR (DMSO-d₆) δ (ppm) | ~7.0-7.5 (aromatic), ~5.5 (NH₂), ~2.1-2.3 (CH₃)[2] | ~6.8-7.1 (aromatic), ~5.5 (NH₂), ~2.0-2.1 (CH₃)[2] |
| ¹³C NMR (DMSO-d₆) δ (ppm) | Aromatic carbons and methyl carbon signals observed.[2] | Aromatic carbons and methyl carbon signals observed.[2] |
Comparative Reactivity
The differential positioning of the substituents leads to predictable differences in reactivity in key chemical transformations.
Basicity
The amino group's basicity is significantly reduced by the electron-withdrawing nitro group. The position of the methyl group further modulates this effect.
-
Prediction: this compound is expected to be slightly more basic than 3-Methyl-2-nitroaniline.
-
Rationale: In this compound, the electron-donating methyl group is para to the amino group, which partially compensates for the electron withdrawal by the nitro group, thus increasing the electron density on the nitrogen atom. In 3-Methyl-2-nitroaniline, the methyl group is meta to the amino group, and its electron-donating inductive effect is less effective at increasing the basicity of the amino group. For nitroanilines in general, the basicity is significantly lower than that of aniline.[3] The order of basicity for nitroaniline isomers is typically meta > para > ortho.[4]
Electrophilic Aromatic Substitution (EAS)
The aromatic ring in both isomers is deactivated towards electrophilic attack due to the potent electron-withdrawing nitro group.[4] However, the activating amino group directs incoming electrophiles to the ortho and para positions relative to it.
-
Prediction: this compound is expected to be more reactive towards electrophilic aromatic substitution than 3-Methyl-2-nitroaniline.
-
Rationale: In this compound, the positions ortho (C4) and para (C6, which is blocked) to the strongly activating amino group are available for substitution. The methyl group at C5 also weakly activates the C4 position. In 3-Methyl-2-nitroaniline, the positions ortho (C4) and para (C6) to the amino group are also potential sites for substitution. However, the C4 position experiences some steric hindrance from the adjacent methyl group at C3. Furthermore, the overall electron-donating effect towards the positions activated by the amino group is stronger in the 5-methyl isomer. It is important to note that under strongly acidic conditions, the amino group can be protonated to the anilinium ion (-NH₃⁺), which is a strong deactivating and meta-directing group, complicating the outcome of EAS reactions.[4]
Nucleophilic Aromatic Substitution (NAS)
While less common for anilines, the presence of a strong electron-withdrawing nitro group can make the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group, leading to the displacement of a suitable leaving group (though none are present in the parent molecules). The relative reactivity would depend on the specific reaction conditions and the nature of the nucleophile.
Reduction of the Nitro Group
The conversion of the nitro group to an amino group to form the corresponding diamine is a common and synthetically useful reaction. This is typically achieved through catalytic hydrogenation or using reducing agents like Sn/HCl.
-
Prediction: The reduction of the nitro group in 3-Methyl-2-nitroaniline may be slightly slower than in this compound.
-
Rationale: The nitro group in 3-Methyl-2-nitroaniline is flanked by a methyl group at the ortho position, which can cause steric hindrance, potentially impeding the approach of the reagent or catalyst to the nitro group. In this compound, the nitro group at C2 has less steric congestion. Studies on other nitroaniline isomers have shown that steric hindrance around the nitro group can affect the rate of reduction.[4]
Table 2: Summary of Predicted Relative Reactivity
| Reaction Type | More Reactive Isomer | Rationale |
| Basicity (of -NH₂) | This compound | The electron-donating -CH₃ group is para to the -NH₂ group, enhancing its basicity more effectively than the meta -CH₃ in the 3-methyl isomer. |
| Electrophilic Aromatic Substitution | This compound | Stronger overall activation of the positions ortho and para to the directing -NH₂ group and less steric hindrance at the primary substitution site (C4). |
| Reduction of -NO₂ Group | This compound | Less steric hindrance around the nitro group from the adjacent methyl group compared to the 3-methyl isomer. |
Experimental Protocols
Diazotization and Sandmeyer Reaction
A common application of nitroanilines is their use as diazo components in the synthesis of azo dyes and other derivatives via the Sandmeyer reaction.
Experimental Workflow for Diazotization and Sandmeyer Reaction
Caption: General workflow for the diazotization of a methyl-nitroaniline isomer followed by a Sandmeyer reaction to introduce a new substituent.
Protocol:
-
Preparation of Diazonium Salt Solution:
-
In a beaker, suspend 10 mmol of the respective methyl-nitroaniline isomer in a mixture of 10 mL of water and 2.5 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-water bath with constant stirring.
-
In a separate vessel, dissolve 10.5 mmol of sodium nitrite (B80452) in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension, ensuring the temperature remains below 5 °C. Stir for an additional 15-20 minutes after the addition is complete.
-
-
Sandmeyer Reaction (e.g., Chlorination):
-
In a separate flask, dissolve 12 mmol of copper(I) chloride in 10 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The product can then be isolated by extraction with a suitable organic solvent, followed by washing, drying, and purification by chromatography or recrystallization.
-
A comparative study would involve running these reactions in parallel under identical conditions and quantifying the yields of the respective products.
Applications in Drug Development and Research
Nitroanilines and their derivatives are important intermediates in the synthesis of a wide range of organic molecules.
-
Dye and Pigment Synthesis: As mentioned, they are key precursors for azo dyes.[5]
-
Pharmaceutical Intermediates: The corresponding phenylenediamines, obtained after reduction of the nitro group, are valuable building blocks for the synthesis of pharmaceuticals, including heterocyclic compounds with potential biological activity. Nitro-containing compounds themselves have been investigated for a range of biological activities, including antimicrobial and antiparasitic effects.[6] The biological activity is often linked to the in-vivo reduction of the nitro group to reactive intermediates.[7]
-
Material Science: The "push-pull" nature of the amino and nitro groups on the aromatic ring imparts unique electronic and optical properties, making some nitroaniline derivatives suitable for applications in nonlinear optics.[8]
Conclusion
While this compound and 3-Methyl-2-nitroaniline are isomers with the same molecular formula, the distinct arrangement of their functional groups leads to notable differences in their chemical reactivity. Based on fundamental principles of organic chemistry, This compound is predicted to be the more reactive isomer in electrophilic aromatic substitution and to possess a more basic amino group. It is also anticipated to undergo reduction of its nitro group with greater ease due to reduced steric hindrance.
These predicted differences in reactivity are crucial for researchers and drug development professionals in selecting the appropriate starting material and optimizing reaction conditions for the synthesis of target molecules. A direct experimental comparison of reaction kinetics and yields under standardized conditions would be necessary to provide definitive quantitative data on the relative reactivity of these two valuable chemical intermediates.
References
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5-Methyl-2-nitroaniline
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of 5-Methyl-2-nitroaniline. The information is targeted towards researchers, scientists, and drug development professionals, offering insights into method validation, experimental protocols, and performance characteristics.
While specific validated performance data for this compound is not extensively available in published literature, this guide leverages data from closely related nitroaniline compounds to provide a reliable baseline for methodological expectations.
Data Presentation: A Comparative Overview
The selection of an analytical method is often a balance between various performance parameters. The following table summarizes typical validation data for HPLC-UV and GC-MS methods based on studies of nitroaniline compounds.
| Parameter | HPLC-UV (for Nitroanilines in Water) | GC-MS (for Aniline (B41778) Derivatives) |
| Linearity (r²) | > 0.9999 | Applicable over a wide concentration range |
| Limit of Detection (LOD) | 0.1–0.2 µg/L | GC-MS/MS offers tenfold higher sensitivity than single quadrupole GC/MS |
| Accuracy (Recovery) | 98% - 108% (at 10 µg/L)[1] | Deviations of less than 15% from reference values in interlaboratory comparisons[1][2] |
| Precision (RSD) | ≤ 0.3% (at 10 µg/L)[1] | Similar precision between GC/MS and GC/MS-MS in the 1-45 µg/L range[1][2] |
| Throughput | High, with potential for automation | Moderate, may require more extensive sample preparation |
| Selectivity | Good, based on chromatographic separation | Excellent, based on mass-to-charge ratio |
Note: This data is based on the analysis of various nitroanilines and aniline derivatives, not specifically this compound.[1] Performance may vary depending on the specific compound, matrix, and instrument conditions.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for obtaining reliable and reproducible analytical data. The following sections outline representative methodologies for HPLC-UV and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the simultaneous quantification of this compound and its potential impurities.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: Newcrom R1 or a similar C18 reversed-phase column.[3]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with the addition of a small amount of acid such as phosphoric acid to improve peak shape.[1][3] For mass spectrometry compatibility, formic acid can be used as a substitute.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined based on the UV absorbance maximum of this compound (typically around 254 nm for similar compounds).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution.
-
Further dilute the stock solution as needed to ensure the concentration falls within the linear range of the calibration curve.
-
-
Quantification: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique that offers high sensitivity and selectivity, making it particularly useful for identifying and quantifying volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms or an equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as methanol (B129727) or acetone.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
-
Quantification: Similar to HPLC, quantification is achieved by creating a calibration curve from the analysis of standards.[1]
Method Validation Workflow
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for HPLC method validation.
Caption: Workflow for the validation of an HPLC analytical method.
This diagram outlines the essential steps in validating an HPLC method, starting from method development and system suitability, through the evaluation of key validation parameters, to the final validation report. Each step is critical for ensuring the reliability and accuracy of the analytical data generated.
References
A Spectroscopic Showdown: Unveiling the Isomeric Differences of Methyl-nitroanilines
A comprehensive spectroscopic comparison of methyl-nitroaniline isomers reveals distinct analytical fingerprints crucial for their identification and characterization in research and drug development. This guide provides a detailed analysis of their spectral properties, supported by experimental data and methodologies, to aid researchers in distinguishing between these closely related compounds.
The positional isomerism in methyl-nitroanilines, where the methyl, nitro, and amino groups are arranged differently on the benzene (B151609) ring, gives rise to unique electronic environments for each molecule. These subtle structural variations are effectively probed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a characteristic signature for each isomer.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for various methyl-nitroaniline isomers, offering a quantitative basis for their differentiation.
¹H NMR Spectral Data
The chemical shifts (δ) in proton NMR spectroscopy are highly sensitive to the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nitro group and the electron-donating amino and methyl groups significantly influence the shielding and deshielding of the aromatic protons, resulting in distinct patterns for each isomer.
| Isomer | Aromatic Protons (δ, ppm) | -NH₂ Protons (δ, ppm) | -CH₃ Protons (δ, ppm) | Solvent |
| 2-Methyl-3-nitroaniline | 6.7-7.3 | 3.8 (br s) | 2.2 | - |
| 2-Methyl-4-nitroaniline | ~7.9 (d), ~7.8 (dd), ~6.7 (d)[1] | ~4.5 (br s)[1] | ~2.1-2.3 (s)[1] | DMSO-d₆[2] |
| 2-Methyl-5-nitroaniline | 7.1-7.8 | 4.8 (br s) | 2.1 | CDCl₃ |
| 3-Methyl-2-nitroaniline | 6.7-7.2 | 4.9 (br s) | 2.3 | - |
| 3-Methyl-4-nitroaniline | 6.7-8.0 | 6.1 (br s) | 2.4 | - |
| 4-Methyl-2-nitroaniline | 6.8-7.9 | 4.8 (br s) | 2.2 | CDCl₃ |
| 4-Methyl-3-nitroaniline (B15663) | 6.6-7.2 | 3.8 (br s) | 2.4 | CDCl₃ |
| 5-Methyl-2-nitroaniline | 6.6-7.9 | 4.8 (br s) | 2.2 | - |
| N-Methyl-2-nitroaniline | 6.7-8.2 | - | 3.0 (d) | CDCl₃ |
| N-Methyl-4-nitroaniline | 6.6-8.0 | - | 2.8-2.9 | DMSO-d₆ / CDCl₃[3] |
Note: 'd' denotes a doublet, 'dd' a doublet of doublets, 's' a singlet, and 'br s' a broad singlet. The data presented is a compilation from various sources and may vary slightly based on experimental conditions.
¹³C NMR Spectral Data
Carbon-13 NMR spectroscopy provides insights into the carbon framework of the isomers. The chemical shifts of the aromatic carbons are influenced by the position of the substituents, offering another layer of structural confirmation.
| Isomer | Aromatic Carbons (δ, ppm) | -CH₃ Carbon (δ, ppm) |
| 3-Methyl-4-nitroaniline | 113.1, 117.8, 126.7, 131.9, 137.2, 147.3 | 20.2 |
| 4-Methyl-3-nitroaniline | 108.21, 118.58, 119.02, 133.07, 147.96[4] | 18.78[4] |
| N-Methyl-2-nitroaniline | 114.9, 117.2, 126.8, 132.5, 136.1, 146.9 | 29.8 |
Data for other isomers is not consistently available in the searched literature.
IR Spectral Data
Infrared spectroscopy is instrumental in identifying the functional groups present in the molecules. The characteristic vibrational frequencies for the N-H stretches of the amino group, the N-O stretches of the nitro group, and the C-H stretches of the methyl and aromatic groups are key diagnostic markers.
| Isomer | N-H Stretch (cm⁻¹) | N-O Stretch (cm⁻¹) | C-H (Aromatic) Stretch (cm⁻¹) | C-H (Aliphatic) Stretch (cm⁻¹) |
| 2-Methyl-3-nitroaniline | 3380, 3480 | 1350, 1520 | 3050-3150 | 2850-2950 |
| 4-Methyl-2-nitroaniline | 3370, 3480 | 1340, 1510 | 3050-3150 | 2850-2950 |
| 4-Methyl-3-nitroaniline | 3350, 3450 | 1345, 1525 | 3050-3150 | 2850-2950 |
Specific peak positions can vary based on the physical state of the sample (e.g., solid, liquid, or gas phase).[5][6]
Mass Spectrometry Data
Mass spectrometry provides the molecular weight of the compounds and information about their fragmentation patterns. All methyl-nitroaniline isomers have the same molecular weight of approximately 152.15 g/mol .[4][5] The molecular ion peak [M]⁺ is typically observed at m/z 152.[4][7] Common fragmentation pathways involve the loss of the nitro group (-NO₂) or parts of it, such as NO or O.[4] For instance, the mass spectrum of 4-methyl-3-nitroaniline shows prominent peaks at m/z 152 (molecular ion), 107, and 77, with the peak at m/z 77 corresponding to the phenyl cation.[4]
Experimental Protocols
The following are generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is typically used.[1]
-
Sample Preparation: Approximately 5-10 mg of the methyl-nitroaniline isomer is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is based on the solubility of the analyte and the need to avoid overlapping signals.[1]
-
¹H NMR Acquisition: A one-dimensional proton spectrum is acquired with typical parameters including a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]
-
¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired using proton decoupling to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly employed.
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal.[1]
-
Acquisition: A background spectrum of the empty sample compartment or the clean ATR crystal is recorded first.[1] The sample is then placed in the beam path, and the sample spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.[1]
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[1]
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used for analysis.
-
Ionization: Electron Ionization (EI) is a common method for generating ions.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.
Isomeric Relationships and Structural Visualization
The structural differences between the methyl-nitroaniline isomers can be visualized to better understand the basis for their distinct spectroscopic properties. The following diagram illustrates the positional variations of the functional groups on the benzene ring.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Methyl-4-nitroaniline(99-52-5) 1H NMR spectrum [chemicalbook.com]
- 3. N-Methyl-4-nitroaniline(100-15-2) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Methyl-3-nitroaniline | 119-32-4 | Benchchem [benchchem.com]
- 5. 2-Methyl-3-nitroaniline [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Biological Activities of 5-Methyl-2-nitroaniline Derivatives: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 5-Methyl-2-nitroaniline derivatives. The information is supported by experimental data from recent studies, with a focus on anticancer, antimicrobial, and enzyme-inhibiting properties.
The this compound scaffold is a versatile starting point for the synthesis of a wide range of biologically active compounds. The presence of the nitro group, an electron-withdrawing moiety, is often crucial to the mechanism of action, particularly in bioreductive activation under hypoxic conditions, such as those found in solid tumors. This guide consolidates key data and methodologies to facilitate the evaluation and further development of these promising molecules.
Anticancer Activity
Several N-substituted 2-nitroaniline (B44862) derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The potency of these compounds, as indicated by their half-maximal inhibitory concentration (IC50) values, varies with the nature of the substituent on the N-phenyl ring.
Table 1: Anticancer Activity of Selected N-Substituted 2-Nitroaniline Derivatives
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Methylphenyl | HCT116 | 0.0059 | |
| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 | |
| 2a | 2,4-Dinitrophenyl | UV4 (hypoxic) | Selectivity: 60-70 fold | |
| 3a | Pyrimidine derivative | Mer Kinase | 0.0185 | |
| 3b | Pyrimidine derivative | c-Met Kinase | 0.0336 |
This table highlights the diverse cytotoxic potency of N-substituted 2-nitroaniline derivatives against different cancer cell lines, demonstrating the impact of various N-substituents.
Experimental Protocols
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Antimicrobial Activity
Derivatives of 2-methyl-5-nitroaniline, particularly Schiff bases and their metal complexes, have shown promising antimicrobial activity against a range of pathogenic bacteria and fungi. The complexation with transition metals often enhances the biological efficacy of the parent Schiff base.
Table 2: Antimicrobial Activity of a Schiff Base Derived from 2-Methyl-5-nitroaniline and its Metal Complexes (Illustrative Data)
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Schiff Base (L) | Staphylococcus aureus | 100 |
| Bacillus subtilis | 125 | |
| Escherichia coli | 150 | |
| Pseudomonas aeruginosa | 200 | |
| Candida albicans | >250 | |
| Copper (II) Complex | Staphylococcus aureus | 25 |
| Bacillus subtilis | 50 | |
| Escherichia coli | 50 | |
| Pseudomonas aeruginosa | 75 | |
| Candida albicans | 100 | |
| Cobalt (II) Complex | Staphylococcus aureus | 50 |
| Bacillus subtilis | 75 | |
| Escherichia coli | 75 | |
| Pseudomonas aeruginosa | 100 | |
| Candida albicans | 125 |
|
comparative study of different synthesis routes for 5-Methyl-2-nitroaniline
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 5-Methyl-2-nitroaniline is a crucial building block in the manufacturing of various dyes, pigments, and pharmaceutical compounds. This guide provides a comparative study of different synthesis routes for this compound, offering an objective look at their performance based on experimental data.
This document delves into the detailed methodologies of common synthesis protocols, presenting quantitative data in structured tables for straightforward comparison. Additionally, visual diagrams of the synthesis workflows are provided to aid in the conceptual understanding of each process.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative parameters for the primary synthesis routes to this compound, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Route 1: Direct Nitration of o-Toluidine (B26562) | Route 2: Acylation-Nitration-Hydrolysis of o-Toluidine |
| Starting Material | o-Toluidine | o-Toluidine |
| Key Reagents | Sulfuric Acid, Nitric Acid | Acetic Anhydride (B1165640), Nitric Acid, Sulfuric Acid, NaOH |
| Reaction Yield | ~90%[1] | ~56% |
| Reaction Temperature | -10°C to 10°C[2] | Acylation: 140°C; Nitration: <10°C; Hydrolysis: Reflux |
| Reaction Time | ~2 hours for nitration[1] | Acylation: ~4 hours; Nitration: ~5 hours; Hydrolysis: ~3 hours |
| Purity | High purity achievable after recrystallization[2] | High purity achievable |
| Safety Concerns | Use of highly corrosive and reactive mixed acids[2][3] | Handling of corrosive acids and high reaction temperatures |
| Byproducts | Formation of isomers (e.g., 2-methyl-4-nitroaniline, 2-methyl-6-nitroaniline) can occur[2] | Fewer isomeric byproducts due to directing group |
Experimental Protocols
Below are the detailed experimental methodologies for the key synthesis routes discussed.
Route 1: Direct Nitration of o-Toluidine
This method is a classical approach for the synthesis of this compound, involving the direct nitration of o-toluidine using a mixture of nitric and sulfuric acids.
Procedure:
-
o-Toluidine (4.19 mmol) is added with vigorous stirring to a flask containing concentrated sulfuric acid (3.9 ml) cooled to -10°C in a salt/ice bath.[1]
-
A mixture of nitric acid (0.9 ml) and sulfuric acid (0.9 ml) is added dropwise to the solution over 2 hours, maintaining the temperature at -10°C.[1]
-
After the addition is complete, the reaction mixture is poured onto ice.
-
The acidic solution is then basified with a sodium hydroxide (B78521) solution, leading to the precipitation of an orange solid.[1]
-
The precipitate is collected by filtration and washed thoroughly with water to yield the crude product.[1]
-
Further purification can be achieved by recrystallization from ethanol.
Route 2: Acylation, Nitration, and Hydrolysis of o-Toluidine
This multi-step synthesis involves the protection of the amino group of o-toluidine by acylation, followed by nitration and subsequent hydrolysis to yield the final product. This method can offer better control over the regioselectivity of the nitration.
Procedure:
-
Acylation: o-Toluidine is reacted with acetic anhydride in glacial acetic acid. The mixture is heated to 140°C for approximately 4.2 hours to form N-acetyl-o-toluidine.
-
Nitration: The resulting N-acetyl-o-toluidine is then nitrated. After cooling the reaction mixture, nitric acid is added while keeping the temperature below 10°C. The reaction is allowed to proceed for 5 hours. The mixture is then poured into cold water to precipitate the nitrated intermediate.
-
Hydrolysis: The isolated nitroacetanilide is hydrolyzed by refluxing with concentrated sulfuric acid for about 3 hours.[4]
-
Work-up: The reaction mixture is cooled and the pH is adjusted to 7 with a sodium hydroxide solution to precipitate the crude this compound. The solid is collected by filtration and dried.[4]
Synthesis Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthesis routes for this compound.
Caption: Workflow for the Direct Nitration of o-Toluidine.
Caption: Workflow for the Acylation-Nitration-Hydrolysis Route.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methyl-2-nitroaniline
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 5-Methyl-2-nitroaniline, a key intermediate in various manufacturing processes, is paramount. The cross-validation of analytical methods ensures consistency and reliability of data across different techniques or laboratories. This guide provides a comparative overview of the two primary analytical methods employed for the determination of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: A Comparative Overview
The selection of an analytical method is often a balance between various performance parameters. While specific cross-validation data for this compound is not extensively published, the following table summarizes typical performance characteristics for HPLC and GC-based methods for the analysis of related aniline (B41778) and nitroaniline compounds. This provides a strong baseline for expected performance when analyzing this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.999[1][2] | Generally high, with the method applicable over a wide concentration range. |
| Accuracy (Recovery) | 98% - 108%[2] | Deviations of less than 15% from reference values in interlaboratory comparisons have been reported for similar compounds.[2] |
| Precision (RSD) | ≤ 0.3%[2] | Good precision, with similar results between GC/MS and GC/MS-MS in the 1-45 µg/L range for related analytes.[2] |
| Limit of Detection (LOD) | 0.1–0.2 µg/L for nitroanilines in water.[2] | GC/MS-MS can offer tenfold higher sensitivity than single quadrupole GC/MS.[2] |
| Selectivity | Good, based on chromatographic separation and UV detection. | Excellent, especially when using Selected Ion Monitoring (SIM) mode. |
| Throughput | High, with potential for automation. | Moderate, may require more extensive sample preparation. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for HPLC-UV and GC-MS analysis of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is well-suited for the analysis of non-volatile and thermally labile compounds like this compound.
-
Instrumentation : HPLC system equipped with a UV-Vis detector.
-
Column : A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase : A typical mobile phase consists of a mixture of acetonitrile (B52724) and water.[3][4][5] An acid modifier such as phosphoric acid or formic acid may be added to improve peak shape.[3][4][5] For mass spectrometry compatibility, formic acid is preferred.[3][4][5]
-
Flow Rate : A standard flow rate is 1.0 mL/min.
-
Detection : UV detection at a wavelength of 254 nm is often appropriate.
-
Sample Preparation : Samples are typically dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system. For trace analysis in complex matrices like environmental water, an on-line solid-phase extraction (SPE) step can be employed to concentrate the analyte and remove interferences.[2][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high selectivity and sensitivity, making it a powerful tool for the identification and quantification of this compound, particularly for volatile impurities.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is often suitable.[7]
-
Carrier Gas : Helium is typically used as the carrier gas at a constant flow rate.[7]
-
Oven Temperature Program : A temperature gradient is employed to ensure the separation of analytes. A representative program could be: initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[7]
-
Injector and Interface Temperatures : The injector and GC-MS interface temperatures are typically set around 250°C and 280°C, respectively.[7]
-
Mass Spectrometry : The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.[7][8] For quantitative analysis, selected ion monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.
-
Sample Preparation : Samples are dissolved in a suitable volatile solvent, such as methanol (B129727) or acetone, before injection.[7] For certain matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.
Cross-Validation Workflow
The process of cross-validation ensures that different analytical methods produce comparable and reliable results. This is crucial when transferring a method between laboratories or when comparing a new method to an established one.
Caption: A generalized workflow for the cross-validation of two analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. 2-Methyl-5-nitroaniline | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. ajrconline.org [ajrconline.org]
Unveiling the Molecular Structure of 5-Methyl-2-nitroaniline: A DFT and X-ray Diffraction Comparison
A comprehensive guide for researchers, scientists, and drug development professionals comparing the theoretical molecular geometry of 5-Methyl-2-nitroaniline derived from Density Functional Theory (DFT) with empirical data from X-ray crystallography. This guide provides a detailed analysis of key structural parameters, the experimental protocol for crystallographic studies, and a visual workflow of the computational approach.
Performance Comparison: Theoretical vs. Experimental Geometry
The geometric optimization of this compound using DFT calculations shows strong concordance with experimental data obtained from single-crystal X-ray diffraction. The bond lengths and angles from both methods align closely, validating the computational model's accuracy in predicting the molecular structure.[1][2][3]
Key structural features, such as the planarity of the benzene (B151609) ring and the orientation of the amino and nitro functional groups, are well-reproduced by the DFT calculations. The molecule is nearly planar, with the amino and nitro groups slightly twisted from the mean plane of the carbon ring.[1][4] An intramolecular hydrogen bond is observed between one of the hydrogen atoms of the amine group and an oxygen atom of the nitro group.[1][4]
The following table summarizes the comparison of selected key geometrical parameters:
| Parameter | Bond/Angle | X-ray Diffraction Data (Å or °) | DFT Calculation |
| Bond Lengths | C1—NH2 | 1.3469 (12) Å[1] | Consistent with experimental[1][2][3] |
| C2—NO2 | Slightly shorter than the sum of covalent radii[1] | Consistent with experimental[1][2][3] | |
| N—O (nitro group) | Mean: 1.233 (23) Å[1][4] | Consistent with experimental[1][2][3] | |
| Bond Angles | O—N—O (nitro group) | 121.20 (9)°[1][4] | Consistent with experimental[1][2][3] |
| C—N—O (nitro group) | Mean: 119.4 (9)°[1][4] | Consistent with experimental[1][2][3] | |
| Torsional Angles | Amino group twist | 5.1 (7)°[1][4] | Consistent with experimental[1][2][3] |
| Nitro group twist | 3.87 (4)°[1][4] | Consistent with experimental[1][2][3] |
Experimental and Computational Protocols
A thorough understanding of the methodologies employed to obtain this data is crucial for its interpretation and application in further research.
Experimental Protocol: Single-Crystal X-ray Diffraction
The empirical geometric data for this compound was determined using single-crystal X-ray diffraction. The general workflow for this technique is as follows:
-
Synthesis and Crystallization: this compound is synthesized, and single crystals suitable for diffraction are grown. A common method is the slow evaporation of a saturated solution, for instance, from ethanol.[1][4]
-
Crystal Mounting and Data Collection: A high-quality single crystal is selected and mounted on a goniometer. The crystal is then placed in an X-ray diffractometer and cooled to reduce thermal vibrations. Diffraction data is collected by rotating the crystal in the X-ray beam.
-
Data Processing: The collected diffraction patterns are processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, revealing the positions of the atoms within the unit cell. The structural model is then refined to achieve the best possible fit with the experimental data.
-
Data Deposition: The final validated crystal structure is often deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access.
Computational Protocol: DFT Geometry Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The geometry optimization of this compound using DFT typically follows this workflow:
Caption: Workflow for DFT Geometry Optimization.
This process begins with an initial guess of the molecular structure. A functional and basis set are then chosen to approximate the exchange-correlation energy of the electrons. The geometry is then iteratively optimized to find the lowest energy conformation, which corresponds to the most stable molecular structure. The final output provides the optimized geometrical parameters.
References
A Comparative Guide to the Nitration of o-Toluidine: Reagents, Regioselectivity, and Protocols
For Researchers, Scientists, and Drug Development Professionals
The nitration of o-toluidine (B26562) is a critical transformation in the synthesis of various valuable intermediates for pharmaceuticals, dyes, and other specialty chemicals. The regiochemical outcome of this reaction is highly dependent on the choice of nitrating agent and reaction conditions, directly impacting product distribution and overall yield. This guide provides an objective comparison of different methods for the nitration of o-toluidine, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic route.
Performance Comparison of Nitrating Reagents
Direct nitration of o-toluidine with strong acids is often problematic. The highly acidic environment protonates the amino group, forming an anilinium ion which is a meta-directing group. This leads to the formation of undesired isomers and is often accompanied by oxidation, resulting in tarry byproducts and lower yields.[1] To circumvent these issues, a common strategy involves the protection of the amino group, most frequently through acetylation. The resulting acetamido group is an ortho, para-director, guiding the nitro group to the desired positions.[1]
The following table summarizes the product distribution for the nitration of o-toluidine using different reagents and strategies.
| Starting Material | Nitrating Agent/Conditions | 2-methyl-3-nitroaniline | 2-methyl-4-nitroaniline | 2-methyl-5-nitroaniline | 2-methyl-6-nitroaniline | Overall Yield | Reference |
| N-(2-methylphenyl)acetamide | HNO₃/H₂SO₄ in Acetic Acid | - | 45% | 33% | - | - | [2] |
| N-(2-methylphenyl)succinimide | HNO₃/H₂SO₄ in Acetic Acid | 29% | - | 55% | - | - | [2] |
| o-Toluidine | HNO₃ in Acetic Anhydride | 49-55% (as 2-amino-3-nitrotoluene) | - | - | - | 49-55% | [3] |
Note: The data presented is based on reported experimental results and may vary depending on specific reaction conditions.
Logical Workflow for o-Toluidine Nitration
The following diagram illustrates the different pathways for the nitration of o-toluidine, highlighting the key choice between direct nitration and a protection-deprotection strategy.
Caption: Workflow of o-toluidine nitration pathways.
Experimental Protocols
Protocol 1: Nitration of o-Toluidine via Acetylation and Hydrolysis
This protocol involves the protection of the amino group by acetylation, followed by nitration and subsequent deprotection.[1]
Step 1: Acetylation of o-Toluidine
-
In a suitable reaction flask, add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.[1]
-
Heat the mixture under reflux until the acetylation is complete, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the N-acetyl-o-toluidine.
-
Filter the solid, wash it with water, and dry thoroughly.
Step 2: Nitration of N-acetyl-o-toluidine
-
Suspend the dried N-acetyl-o-toluidine in concentrated sulfuric acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the suspension while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, continue stirring at the low temperature for a specified period.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash it thoroughly with cold water to remove excess acid, and dry.
Step 3: Hydrolysis of Nitro-N-acetyl-o-toluidine
-
Reflux the nitrated intermediate with an aqueous solution of sulfuric acid.[1]
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the solution and neutralize it with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the nitro-o-toluidine product.
-
Filter the product, wash it with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Nitration using Nitric Acid in Acetic Anhydride
This method can be employed for the synthesis of specific isomers, such as 2-amino-3-nitrotoluene.[3]
-
In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, charge acetic anhydride.
-
Add o-toluidine from the dropping funnel. The reaction is exothermic.
-
Cool the resulting solution to 10-12 °C in an ice-salt bath.
-
Replace the dropping funnel and condenser with another dropping funnel containing 70% nitric acid and a thermometer.
-
Add the nitric acid dropwise to the cold solution, carefully maintaining the temperature between 10-12 °C. The temperature should not be allowed to rise above 18 °C to avoid vigorous decomposition.[3]
-
As the reaction proceeds, the initially precipitated acetotoluide will redissolve.
-
After the addition of nitric acid is complete, the product can be isolated through steam distillation.
Alternative Nitrating Agents
Research into greener and more efficient nitration methods is ongoing. Dinitrogen pentoxide (N₂O₅) has been explored as an effective and eco-friendly nitrating agent that can be used almost stoichiometrically, significantly reducing acidic waste.[4] While specific data on its application to o-toluidine is not extensively detailed, it represents a promising alternative to traditional mixed acid systems. Other systems, such as nitric acid in dichloromethane (B109758) or chloroform (B151607) in the presence of sodium nitrite, have also been investigated for the nitration of aromatic amines, aiming to avoid the use of sulfuric acid.[5] The development of novel nitrating reagents, like N-nitropyrazole, also offers potential for more controllable aromatic nitration.[6]
Conclusion
The choice of nitrating agent and strategy for the nitration of o-toluidine has a profound impact on the product distribution and yield. While direct nitration is often unselective and prone to side reactions, the protection of the amino group via acetylation offers a reliable method to direct the nitration to the ortho and para positions. The selection of the optimal protocol will depend on the desired isomer and the scale of the synthesis. The exploration of alternative, more environmentally benign nitrating agents continues to be an important area of research in synthetic organic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid | AIChE [proceedings.aiche.org]
- 6. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 5-Methyl-2-nitroaniline Hydrate Formation
Comparison of Physicochemical Properties
The formation of a hydrate (B1144303) can alter the fundamental physicochemical properties of a compound. The following table summarizes the known data for the anhydrous forms of 5-Methyl-2-nitroaniline and 2-Methyl-5-nitroaniline, providing a basis for comparison for a potential hydrate. It is anticipated that a hydrated form would exhibit a different melting point and solubility profile.
| Property | This compound (Anhydrous) | 2-Methyl-5-nitroaniline (Anhydrous) | 2-Methyl-5-nitroaniline Hydrate |
| Molecular Formula | C₇H₈N₂O₂ | C₇H₈N₂O₂ | C₇H₁₀N₂O₃ |
| Molecular Weight | 152.15 g/mol | 152.15 g/mol [1] | 170.17 g/mol [2] |
| Melting Point | 110-111 °C[3] | 105-109 °C[2] | 96 °C (with decomposition)[2] |
| Solubility | Insoluble in water[3]. | Poorly soluble in water; soluble in polar organic solvents[2]. | Poorly soluble in water[2]. |
| Appearance | --- | Yellow to orange-brown crystalline powder[2]. | Not specified in literature. |
Crystallographic Data Comparison
Single-crystal X-ray diffraction is the definitive technique for confirming the formation of a new solid form, such as a hydrate. A hydrate will have a distinct crystal lattice and unit cell parameters compared to its anhydrous counterpart. The table below presents the crystallographic data for the anhydrous forms of the two regioisomers. A future analysis of this compound hydrate would be expected to show a different space group and a larger unit cell volume to accommodate the water molecule(s).
| Parameter | This compound (Anhydrous) | 2-Methyl-5-nitroaniline (Anhydrous) |
| Crystal System | Monoclinic[4] | Monoclinic |
| Space Group | P2₁/c[4] | P2₁/n |
| a (Å) | 7.4151 (7)[4] | 7.963(2) |
| b (Å) | 15.8116 (16)[4] | 15.346(3) |
| c (Å) | 7.1225 (7)[4] | 6.208(1) |
| β (°) | 118.524[4] | 96.03(2) |
| Volume (ų) | 731.5(3) | 754.4(3) |
Experimental Protocols
To investigate the hydrate formation of this compound, a systematic experimental approach is required. The following protocols are recommended.
Synthesis and Crystallization
The synthesis of this compound typically involves the nitration of the corresponding toluidine. To promote hydrate formation, the crystallization process should be conducted from aqueous solvent systems.
-
Synthesis: this compound can be synthesized via established nitration methods of 3-methylaniline.
-
Crystallization for Hydrate Formation:
-
Dissolve the crude this compound in a suitable water-miscible solvent (e.g., ethanol, acetone) at an elevated temperature to achieve saturation.
-
Slowly add water to the solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Alternatively, slow evaporation of a saturated aqueous-organic solution at room temperature can be employed.
-
Collect the crystals by filtration and wash with cold water.
-
Characterization Techniques
Single-Crystal X-ray Diffraction (SC-XRD)
This is the gold standard for structural elucidation of a crystalline solid.
-
Crystal Selection: Select a suitable single crystal (0.1-0.3 mm) free of defects. To prevent dehydration, the crystal should be handled in a humidified atmosphere or coated in an inert oil.
-
Data Collection: Mount the crystal on a goniometer head and cool to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and solve the crystal structure. The presence and position of water molecules in the crystal lattice will confirm hydrate formation.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal methods are crucial for identifying the presence of water and observing phase transitions.
-
TGA Protocol:
-
Accurately weigh a small sample (5-10 mg) into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
A weight loss step corresponding to the loss of water will indicate the presence of a hydrate and can be used to determine the stoichiometry.
-
-
DSC Protocol:
-
Seal a small sample (2-5 mg) in an aluminum pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) alongside an empty reference pan.
-
An endothermic peak corresponding to the dehydration of the hydrate will be observed, followed by the melting endotherm of the anhydrous form or decomposition.
-
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Spectroscopic techniques can provide information on the hydrogen bonding environment of the water molecules in the hydrate.
-
Sample Preparation: Prepare samples of both the anhydrous and suspected hydrated forms for analysis.
-
Data Acquisition: Collect FTIR and Raman spectra over a suitable spectral range.
-
Analysis: Compare the spectra of the two forms. The presence of new or shifted bands in the O-H stretching region (around 3200-3600 cm⁻¹) in the spectrum of the hydrate will be indicative of the presence of water molecules and their interaction with the host molecule.
Experimental Workflow for Hydrate Analysis
The following diagram illustrates the logical workflow for the formation and characterization of this compound hydrate.
Caption: A logical workflow for the synthesis, characterization, and analysis of this compound hydrate.
References
Safety Operating Guide
Proper Disposal of 5-Methyl-2-nitroaniline: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Proper Disposal of 5-Methyl-2-nitroaniline
This compound is classified as a hazardous substance due to its toxicity when swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][2] It is also recognized as being harmful or toxic to aquatic life with long-lasting effects.[3][4] Therefore, it is imperative that this chemical be managed as hazardous waste from its point of generation to its final disposal at an approved facility. Adherence to federal, state, and local regulations is mandatory.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment.
Required PPE:
-
Gloves: Handle with chemically resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]
-
Eye Protection: Use safety glasses with side-shields or a face shield. Eye protection should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Respiratory Protection: For operations where dust may be generated, use a full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges as a backup to engineering controls. If a respirator is the sole means of protection, use a full-face supplied air respirator.[3]
-
Protective Clothing: A complete suit protecting against chemicals is required. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[3]
General Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Ensure adequate ventilation in areas where the chemical is handled.[3]
-
Wash hands thoroughly before breaks and immediately after handling the product.[3]
-
Do not eat, drink, or smoke when using this product.
II. Waste Collection and Storage
Proper containment and labeling are the first steps in the disposal process.
-
Container Selection: Use a dedicated, chemically compatible container with a secure lid. The container must be in good condition and free from leaks or damage.
-
Labeling: The waste container must be clearly and securely labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").[5]
-
Segregation: Store the hazardous waste container away from incompatible materials. Specifically, keep it separate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][6]
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate personnel from the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated.[7]
-
Containment: Prevent the substance from entering drains or waterways.[3]
-
Cleanup:
-
For small spills, dampen the solid material with 60-70% ethanol (B145695) and transfer it to a suitable container. Use absorbent paper dampened with the same ethanol solution to clean up any remaining material.[8]
-
For larger spills, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[5]
-
Collect the absorbed material and place it into a sealed, labeled container for disposal.[7][9]
-
-
Decontamination: Wash the spill area thoroughly with a soap and water solution.[8]
-
Do not re-enter the contaminated area until a safety officer has verified that the area has been properly cleaned.[8]
IV. Disposal Procedure
Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[5]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[5]
-
Incineration: A common disposal method for this type of chemical is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed disposal company.
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal.[5]
V. Empty Container Disposal
Empty containers that once held this compound must be treated as hazardous waste unless properly decontaminated.[5]
-
Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., acetone (B3395972) or methanol).[5]
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[5]
-
Final Disposal: After triple rinsing, the container can be disposed of as non-hazardous waste. It is recommended to deface the label before disposal.[5]
Hazard Classification and Transportation Information
For easy reference, the following table summarizes key hazard and transportation data for nitroanilines.
| Identifier | Information |
| UN Number | 1661[3] |
| UN Proper Shipping Name | NITROANILINES[3] |
| Transport Hazard Class | 6.1 (Poison)[3][8] |
| GHS Hazard Statements | H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects)[1] |
| Storage Class | 6.1C (Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects)[1] |
| WGK (Germany) | WGK 3 (highly hazardous for water)[1] |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound 95 578-46-1 [sigmaaldrich.com]
- 2. westliberty.edu [westliberty.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 5.imimg.com [5.imimg.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 578-46-1 [chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. home.miracosta.edu [home.miracosta.edu]
Personal protective equipment for handling 5-Methyl-2-nitroaniline
Essential Safety and Handling Guide for 5-Methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
The proper selection and use of PPE are the first line of defense against exposure to this compound, a compound that is toxic if inhaled, swallowed, or comes into contact with skin.
| PPE Category | Specification | Standards/References |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Conforming to EN166 or OSHA 29 CFR 1910.133. |
| Skin Protection | - Chemical-resistant gloves (Nitrile rubber is recommended; double-gloving is advisable). - A lab coat or other protective clothing to prevent skin contact. | Change gloves immediately if contaminated. |
| Respiratory Protection | For weighing or handling the neat chemical where dust may be generated, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended. | In case of inadequate ventilation or for spill cleanup, a full-facepiece airline respirator in positive pressure mode with emergency escape provisions may be necessary. |
Safe Handling and Storage
Proper handling and storage are crucial to prevent accidental exposure and maintain the chemical's integrity.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust.
-
Do not get in eyes, on skin, or on clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers.[1]
-
It is recommended to store this material under an inert atmosphere at refrigerated temperatures.[1]
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Response Plan
In the event of a spill, a prompt and safe response is essential to mitigate hazards.
For Small Spills:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Personal Protection: Wear the appropriate PPE as detailed in the table above.
-
Containment: If the spilled material is a solid, you can typically sweep it up carefully to avoid creating dust.[2]
-
Cleanup:
-
For solid spills, it is recommended to dampen the material with 60-70% ethanol (B145695) to minimize dust generation.[1]
-
Carefully transfer the dampened material and any contaminated absorbents into a suitable, labeled container for hazardous waste.[1]
-
Use absorbent paper dampened with 60-70% ethanol to clean the spill area thoroughly.[1]
-
-
Decontamination: Wash the spill area with a soap and water solution.[1]
-
Disposal: Seal all contaminated materials, including PPE, in a vapor-tight plastic bag for disposal as hazardous waste.[1]
For Large Spills:
-
Evacuate: Immediately evacuate the laboratory and close the doors.
-
Alert: Notify your supervisor and the appropriate emergency response personnel.
-
Restrict Access: Prevent entry to the contaminated area.
-
Await the arrival of trained emergency responders to handle the cleanup.
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste material, including contaminated PPE and cleanup supplies, in a designated and properly labeled hazardous waste container.
-
Ensure the container is made of a compatible material and is kept closed.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name, "this compound."
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Disposal must be in accordance with all local, regional, and national regulations.[3] Do not dispose of this chemical down the drain or in regular trash.
-
Visual Workflow for Safe Chemical Handling
The following diagram illustrates the logical steps for safely handling a hazardous chemical like this compound, from preparation to disposal.
Caption: Safe handling workflow for hazardous chemicals.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
